Copper;dichloride
Description
Historical Trajectories and Significant Milestones in Copper(II) Chloride Studies
The journey of copper(II) chloride from an early chemical curiosity to a cornerstone of industrial processes is marked by several pivotal discoveries. While its exact date of first synthesis is difficult to pinpoint, its use and study have been documented over the past few centuries, with significant acceleration in the 19th and 20th centuries.
One of the earliest large-scale industrial applications of copper(II) chloride was in the Deacon process , invented by Henry Deacon in 1874. wikidoc.orgwikipedia.org This process provided a method for producing chlorine gas, a valuable commodity for the burgeoning textile and paper industries as a bleaching agent, by oxidizing hydrogen chloride over a copper(II) chloride catalyst at high temperatures (400–450 °C). wikidoc.orgwikipedia.org This development was a significant step in industrial chemistry, offering a more efficient route to chlorine than previous methods. wikidoc.org
The mid-20th century witnessed another landmark in the application of copper(II) chloride with the development of the Wacker process in the 1950s. numberanalytics.comlibretexts.orgsu.edu.pkwikiwand.com In this process, copper(II) chloride acts as a crucial co-catalyst with palladium(II) chloride to oxidize ethylene (B1197577) to acetaldehyde, a key intermediate in the production of numerous organic chemicals. numberanalytics.comwikipedia.org The role of CuCl₂ is to regenerate the active palladium catalyst, allowing the catalytic cycle to continue efficiently. su.edu.pkwikipedia.org
A significant milestone in the fundamental understanding of the properties of copper(II) chloride occurred in 1944 when Soviet physicist Yevgeny Zavoisky used single crystals of copper(II) chloride dihydrate (CuCl₂·2H₂O) in his pioneering experiments that led to the discovery of Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgworldscientific.comwikipedia.orgkpfu.rukai.rudu.ac.in This powerful analytical technique has since become indispensable for studying materials with unpaired electrons.
Beyond these major industrial and scientific breakthroughs, copper(II) chloride has a long history of use in more niche applications. Its ability to impart a blue or green color to flames has made it a component in pyrotechnics for creating vibrant visual effects in fireworks. wikipedia.orgnoahchemicals.com In the era of film photography, it was utilized in developing processes. noahchemicals.com
Table 1: Key Historical Milestones in the Study and Application of Copper(II) Chloride
| Year | Milestone | Significance |
|---|---|---|
| 1874 | Invention of the Deacon process by Henry Deacon. wikidoc.orgwikipedia.org | Established CuCl₂ as a catalyst for the industrial production of chlorine from hydrogen chloride. wikidoc.orgwikipedia.org |
| 1944 | Use of CuCl₂·2H₂O by Yevgeny Zavoisky in the first successful Electron Paramagnetic Resonance (EPR) experiments. wikipedia.orgworldscientific.comwikipedia.orgkpfu.rukai.rudu.ac.in | Provided a fundamental tool for studying paramagnetic species and contributed to the understanding of the electronic structure of copper(II) compounds. wikipedia.orgwikipedia.orgkpfu.ru |
| 1950s | Development of the Wacker process. numberanalytics.comlibretexts.orgsu.edu.pkwikiwand.com | Demonstrated the role of CuCl₂ as an effective co-catalyst in a major industrial process for the synthesis of acetaldehyde. numberanalytics.comwikipedia.org |
| 1998 | Use as a cobalt-free humidity indicator. wikipedia.org | Offered a less toxic alternative to cobalt(II) chloride for monitoring humidity in packaging. wikipedia.org |
Current Research Landscape and Emerging Trends in Copper(II) Chloride Chemistry
The versatility of copper(II) chloride continues to drive its application in a wide array of modern chemical research fields. Its low cost, ready availability, and diverse reactivity make it an attractive tool for chemists exploring new synthetic methodologies and advanced materials.
In organic synthesis , copper(II) chloride is a widely employed catalyst and reagent. It is particularly effective in a variety of oxidation reactions. researchgate.net For instance, it has been used to catalyze the oxidation of alkylarenes to ketones with high yields. researchgate.net It also facilitates various chlorination reactions, such as the chlorination of aromatic hydrocarbons and the alpha-chlorination of carbonyl compounds. wikipedia.org Furthermore, copper-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, often utilize copper(II) chloride as a catalyst or precursor. mdpi.comresearchgate.net Recent research has also explored its use in combination with electrochemistry to drive challenging C-C and C-X bond formations under more sustainable conditions. beilstein-journals.orgnih.gov
Another significant area of research is its role in polymer chemistry , specifically in Atom Transfer Radical Polymerization (ATRP). In ATRP, a controlled/living radical polymerization technique, copper(II) chloride acts as a deactivator, playing a crucial role in maintaining the equilibrium between active and dormant polymer chains, which allows for the synthesis of polymers with well-defined architectures and low dispersity. researchgate.netacs.orgnih.govresearchgate.net
The field of materials science has seen a surge in the use of copper(II) chloride as a precursor for the synthesis of novel nanomaterials. sarchemlabs.com Researchers have successfully synthesized copper quantum dots and copper nanoparticles using CuCl₂ as the starting material through various chemical reduction methods. aip.orgrsc.orgscielo.br These nanomaterials exhibit unique optical and electronic properties, making them promising for applications in electronics, sensors, and catalysis. acs.org However, its use as a precursor for certain metal-organic frameworks (MOFs), such as HKUST-1, has been shown to be less effective compared to other copper salts under specific synthesis conditions. mdpi.comresearchgate.net
In the realm of environmental chemistry , copper(II) chloride is being investigated for its catalytic potential in the degradation of organic pollutants. Studies have demonstrated its effectiveness as a catalyst in the photodegradation of dyes, such as Congo red, offering a potential route for treating wastewater from textile industries. doaj.orgneptjournal.com Research has also explored its role in advanced oxidation processes, such as the UV/chlorine process for the decomplexation and removal of aqueous copper-EDTA complexes. acs.org Additionally, copper-based catalysts, including those derived from CuCl₂, are being studied for the catalytic oxidation of pollutants like hydrogen chloride in industrial emissions. researchgate.netacs.org
Emerging trends also point towards the application of copper(II) chloride in energy storage and conversion . Copper-based nanomaterials, synthesized from precursors like CuCl₂, are being explored for their potential use in batteries and supercapacitors due to their favorable electrical properties. sarchemlabs.comacs.orgresearchgate.net
Table 2: Overview of Current Research Applications of Copper(II) Chloride
| Research Area | Application | Example Research Finding |
|---|---|---|
| Organic Synthesis | Catalyst for Oxidation Reactions | Catalyzed the oxidation of alkylarenes with tert-butyl hydroperoxide, achieving yields of 56-100%. researchgate.net |
| Reagent for Chlorination | Effects the chlorination of the alpha position of carbonyl compounds. wikipedia.org | |
| Catalyst for Cross-Coupling Reactions | Used as a catalyst in microwave-assisted synthesis of quinazolinone derivatives with moderate to excellent yields. mdpi.com | |
| Polymer Chemistry | Deactivator in Atom Transfer Radical Polymerization (ATRP) | The X-Cu(II)L+ deactivator provides superior control over molecular weight distribution and chain-end functionality. researchgate.net |
| Materials Science | Precursor for Nanoparticles | Synthesis of copper quantum dots with diameters ranging from 3 to 10 nm via chemical reduction of a CuCl₂ solution. aip.org |
| Environmental Chemistry | Catalyst for Pollutant Degradation | Achieved over 100% removal of Congo red dye within 90 minutes via air oxidation catalyzed by CuCl₂·2H₂O. doaj.orgneptjournal.com |
| Advanced Oxidation Processes | Used in a UV/chlorine process for the autocatalytic decomplexation of Cu(II)-EDTA. acs.org | |
| Energy Storage | Precursor for Electrode Materials | Copper-based nanomaterials derived from various precursors are investigated for use in batteries and supercapacitors. acs.orgresearchgate.net |
Structure
2D Structure
Properties
Key on ui mechanism of action |
The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |
|---|---|
CAS No. |
7447-39-4 |
Molecular Formula |
Cl2Cu CuCl2 |
Molecular Weight |
134.45 g/mol |
IUPAC Name |
dichlorocopper |
InChI |
InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |
InChI Key |
ORTQZVOHEJQUHG-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Cu+2] |
Canonical SMILES |
Cl[Cu]Cl |
boiling_point |
993 °C DECOMP TO CUPROUS CHLORIDE |
Color/Form |
Yellow to brown, microcrystalline powder Yellow-brown, monoclinic crystals |
density |
2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
630 °C (extrapolated) |
Other CAS No. |
7447-39-4 1344-67-8 |
physical_description |
Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Related CAS |
10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |
shelf_life |
Forms dihydrate in moist air. |
solubility |
Soluble in acetone. SOL IN HOT SULFURIC ACID. 70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C 53 g/100 cc alcohol @ 15 °C 68 g/100 cc methanol @ 15 °C 73 parts/100 parts water @ 20 °C |
Synonyms |
copper(II) chloride CuCl2 cupric chloride cupric chloride anhydrous cupric chloride dihydrate cupric chloride eriochalcite (CuCl2.2H2O) cupric chloride, 64Cu-labeled cpd cupric chloride, dihydrate 2H-labeled cpd |
Origin of Product |
United States |
Synthetic Methodologies for Copper Ii Chloride and Its Derivatives
Industrial-Scale Preparation Routes for Copper(II) Chloride
The industrial production of copper(II) chloride (CuCl₂) is primarily achieved through several key methods, leveraging different copper sources and reaction conditions. A major commercial route involves the direct chlorination of copper metal. In this process, copper is heated to red heat (300–400°C) and reacts directly with chlorine gas to yield molten anhydrous copper(II) chloride. wikipedia.org This reaction is notably exothermic. wikipedia.orgunacademy.com
Another significant industrial method is the production of an aqueous solution of copper(II) chloride. This is accomplished by passing chlorine gas through a circulating mixture of hydrochloric acid and copper metal. wikipedia.org The resulting solution can then be used to produce the dihydrate form (CuCl₂·2H₂O) through evaporation. wikipedia.orgresearchgate.net
Furthermore, copper-containing bases such as copper(II) hydroxide (B78521), copper(II) oxide, or copper(II) carbonate can be reacted with hydrochloric acid in an acid-base reaction to form copper(II) chloride. wikipedia.orgaakash.ac.inmelscience.com The anhydrous form can then be obtained by heating the product to temperatures above 100°C. wikipedia.org Processes utilizing copper(II) oxychloride as a starting material are also of industrial interest. google.com For instance, copper(II) oxychloride can be treated with aqueous hydrochloric acid to directly produce copper(II) chloride. google.com
A less common method involves the electrolysis of aqueous sodium chloride with copper electrodes. This process generates a blue-green foam, which is the hydrated form of copper(II) chloride. wikipedia.org However, this method is not widely used due to the production of toxic chlorine gas. wikipedia.org
The choice of industrial method often depends on the desired form of the final product (anhydrous vs. hydrated) and the available raw materials. expertmarketresearch.com
Laboratory Synthesis of Copper(II) Chloride and Anhydrous Forms
In a laboratory setting, copper(II) chloride can be synthesized through various reactions. A common method involves the reaction of copper(II) oxide, copper(II) carbonate, or copper(II) hydroxide with hydrochloric acid. wikipedia.orgmelscience.comhimedialabs.com For example, dissolving excess copper(II) oxide or carbonate in dilute hydrochloric acid will yield copper(II) chloride. himedialabs.com
Another laboratory preparation involves the reaction of copper metal with hydrochloric and nitric acids. stuba.sk Specifically, a calculated amount of 24% hydrochloric acid is added to copper powder, followed by the careful addition of 33% nitric acid. stuba.sk The mixture is then gently heated until the copper dissolves, and the resulting solution is filtered and evaporated to obtain crystals of copper(II) chloride dihydrate. stuba.sk
The preparation of anhydrous copper(II) chloride from its dihydrate form requires careful heating. Simply heating the dihydrate can lead to decomposition, producing copper(II) oxide and hydrogen chloride gas. sciencemadness.org To prevent this hydrolysis, the dehydration can be carried out by gently heating the dihydrate in a stream of dry hydrogen chloride gas. sciencemadness.org Another approach is to add a few drops of concentrated hydrochloric acid to the dihydrate before gentle heating. sciencemadness.org A more rigorous method involves a three-step process: first, gently heating the dihydrate until it liquefies and water begins to boil off; second, heating the resulting porous mass to around 400°C in a constant stream of gaseous HCl; and third, heating to 500°C in a dry HCl atmosphere. sciencemadness.org
Below is a data table summarizing common laboratory synthesis methods.
| Starting Material(s) | Reagent(s) | Product Form | Key Conditions |
| Copper(II) Oxide (CuO) | Hydrochloric Acid (HCl) | Aqueous/Dihydrate | Dissolution |
| Copper(II) Carbonate (CuCO₃) | Hydrochloric Acid (HCl) | Aqueous/Dihydrate | Reaction with gas evolution (CO₂) |
| Copper Metal (Cu) | Hydrochloric Acid (HCl), Nitric Acid (HNO₃) | Dihydrate | Gentle heating, evaporation |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Heat, Hydrogen Chloride (HCl) gas | Anhydrous | Heating in a stream of dry HCl gas |
Strategies for Synthesizing Copper(II) Chloride Coordination Compounds
Copper(II) chloride is a versatile precursor for the synthesis of a wide array of coordination compounds, which exhibit diverse structures and properties. These syntheses can be broadly categorized into several strategic approaches.
Direct Electrochemical Synthesis of Coordination Compounds
A powerful and direct route for synthesizing coordination compounds of copper(II) chloride is through electrochemical methods. researchgate.net This technique typically involves the use of a sacrificial copper anode in an electrolytic cell. researchgate.netresearchgate.net For instance, coordination compounds with ligands such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl have been synthesized by electrolyzing an aqueous solution of hydrochloric acid and the respective ligand at a sacrificial copper anode with an inert platinum cathode. researchgate.net This method offers advantages such as single-step reactions, high product yields, and the use of inexpensive starting materials. researchgate.net The general principle involves the electrochemical oxidation of the copper anode in the presence of the desired ligands and a source of chloride ions. researchgate.net
Ligand-Assisted Self-Assembly Approaches
Ligand-assisted self-assembly is a prominent strategy for constructing complex coordination architectures from copper(II) chloride. This approach relies on the spontaneous organization of copper(II) ions and specifically designed organic ligands into stable, well-defined structures. The nature of the resulting complex, including its nuclearity (the number of metal centers), can be influenced by factors such as the ligand's structure, the presence of ancillary ligands, and the reaction conditions like pH. nih.govacs.org For example, the self-assembly of a carboxylate-based dinucleating ligand with copper(II) chloride can lead to the formation of dinuclear, trinuclear, or even tetranuclear complexes depending on the presence of other ancillary ligands like isophthalate (B1238265) or phthalate. nih.govacs.orgacs.org Serendipitous self-assembly can also occur, where in situ transformations of the initial ligand lead to the formation of unexpected and complex structures, such as a hexadecametallic copper(II) wheel from the reaction of acetylacetone (B45752) dioxime with copper(II) chloride. rsc.org
Synthesis of Polymeric and Dinuclear Copper(II) Chloride Complexes
The synthesis of polymeric and dinuclear copper(II) chloride complexes often involves the reaction of copper(II) chloride with multidentate ligands that can bridge two or more copper centers.
Polymeric Complexes: Coordination polymers of copper(II) chloride can be formed using bitopic ligands that link copper centers into extended one-, two-, or three-dimensional networks. For example, the reaction of copper(II) chloride with 1,1,2,2-tetrakis(pyrazol-1-yl)ethane can yield discrete binuclear complexes rather than coordination polymers, highlighting the subtle balance of factors that control the final structure. mdpi.com However, the use of other ligands, such as those derived from biphenyldicarboxylic acid, can lead to the formation of polymeric chains. mdpi.com Polymer-metal complexes have also been synthesized in non-traditional media like supercritical carbon dioxide, where a polymer such as poly(4-vinylpyridine) is cross-linked in the presence of copper(II) ions. researchgate.net
Dinuclear Complexes: Dinuclear copper(II) chloride complexes, containing two copper centers, are of significant interest. Their synthesis is typically achieved by using ligands that can bridge the two metal ions. These bridging ligands can be simple anions like chloride itself, or more complex organic molecules. researchgate.net For instance, Schiff base ligands derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) and histamine (B1213489) or 2-(2-aminoethyl)pyridine (B145717) react with copper(II) chloride to form dinuclear complexes. mdpi.com Similarly, pyridinemethanol ligands have been used to create dinuclear copper(II) complexes with bridging chloro moieties. ut.ac.ir The reaction of a ligand like 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol (B47542) with copper(II) chloride also yields dinuclear complexes. mdpi.com The final structure and magnetic properties of these dinuclear complexes are highly dependent on the geometry of the bridging ligands. nih.gov
Advanced Structural Characterization and Coordination Chemistry of Copper Ii Chloride Systems
Elucidation of Copper(II) Coordination Environments
A variety of spectroscopic techniques are employed to probe the coordination environment of copper(II) chloride in different states, from aqueous solutions to solid crystalline forms. Each method offers a unique window into the electronic and geometric structure of these systems.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of metal ions in complexes, including those in solution. researchgate.net This technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. researchgate.netxrayabsorption.org For copper(II) chloride solutions, XANES spectra can reveal changes in the coordination environment as the concentration of chloride ions increases. nih.govresearchgate.net For instance, in dilute aqueous solutions, the copper(II) ion is typically surrounded by six water molecules in a distorted octahedral geometry, forming the [Cu(H₂O)₆]²⁺ complex. wikipedia.org As the chloride concentration rises, water molecules are progressively replaced by chloride ions, leading to the formation of various chlorocuprate(II) complexes such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻. nih.govwikipedia.org These changes are reflected in the XANES spectra. nih.gov Studies have shown that in concentrated aqueous solutions, lowering the water activity results in the replacement of water molecules by chloride ions in the primary coordination shell of Cu(II). nih.gov
Table 1: Coordination Parameters of Copper(II) in Chloride Solutions from XAS
| Solution Composition | Coordination Environment | Equatorial Atoms | Axial Atoms |
| Dilute CuCl₂ in H₂O | Distorted Octahedral | ~4 O | ~2 O |
| 0.1 M CuCl₂ in H₂O | Distorted Octahedral | ~4 O | O and Cl |
| High Cl⁻/Cu²⁺ ratio | Distorted Octahedral | O and Cl | O and Cl |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly well-suited for studying d⁹ copper(II) complexes. libretexts.org EPR provides detailed information about the electronic structure, geometry, and dynamics of the copper(II) center. libretexts.orgresearchgate.net
The EPR spectrum of a copper(II) complex is characterized by its g-values and hyperfine coupling constants (A-values). ethz.ch These parameters are sensitive to the coordination environment of the copper ion. For instance, axially elongated octahedral and square planar copper(II) complexes typically exhibit an axial EPR spectrum with g|| > g⊥ > 2.0023. ethz.ch In contrast, a compressed octahedral or a trigonal bipyramidal geometry often results in a spectrum with g⊥ > g|| ≈ 2.0023. researchgate.net
In copper(II) chloride systems, EPR can be used to distinguish between different coordination geometries. For example, the EPR spectra of solid-state compounds can indicate whether the ground state is d(x²-y²) with an elongated octahedral geometry or d(z²) with a geometry closer to a trigonal bipyramid. researchgate.net The nuclear spin of copper (I = 3/2) leads to a characteristic four-line hyperfine splitting in the EPR spectrum, providing further structural information. libretexts.org Superhyperfine splitting, arising from the interaction of the unpaired electron with the nuclear spins of the coordinating ligands (e.g., nitrogen atoms), can also be observed and provides direct evidence of ligand binding. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. libretexts.org For copper(II) chloride complexes, the absorption of UV or visible light corresponds to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital (d-d transitions) or from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT). nih.govdocbrown.info
The color of copper(II) chloride solutions is a direct consequence of these electronic transitions. In dilute aqueous solution, the pale blue color is due to the [Cu(H₂O)₆]²⁺ ion, which absorbs light in the red region of the spectrum. docbrown.info As the concentration of chloride ions increases, the solution color changes to green and then to yellow or reddish-brown. wikipedia.org This is due to the formation of chlorocuprate(II) complexes, which have different d-orbital splitting energies and consequently absorb light at different wavelengths. docbrown.infomdpi.com The yellow color of the [CuCl₄]²⁻ complex, for example, arises from intense LMCT bands in the UV and near-UV region that tail into the visible. docbrown.info
UV-Vis spectroscopy is a valuable tool for studying the formation and equilibria of copper(II) chloride complexes in solution. By monitoring the changes in the absorption spectrum as a function of chloride concentration, the stoichiometry and formation constants of the various complexes can be determined. researchgate.net For example, the growth of absorption bands at specific wavelengths can be correlated with the formation of species like [CuCl]⁺, [CuCl₂], [CuCl₃]⁻, and [CuCl₄]²⁻. researchgate.net
Table 2: UV-Vis Absorption Maxima for Selected Copper(II) Complexes
| Complex Ion | Color in Solution | Approximate λmax (nm) |
| [Cu(H₂O)₆]²⁺ | Pale Blue | ~780 |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | Dark Blue | ~650 |
| [CuCl₄]²⁻ | Yellow/Green | Multiple bands including LMCT |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. hopto.orgksu.edu.sa These techniques can provide a "vibrational fingerprint" of a copper(II) chloride complex, offering insights into its structure, bonding, and ligand interactions. sciencemadness.org
In the context of copper(II) chloride complexes, these spectroscopic methods can be used to identify the vibrational modes associated with the Cu-Cl bonds, as well as the vibrations of the coordinated ligands. For instance, the Cu-Cl stretching vibrations typically appear in the low-frequency region of the spectrum (below 400 cm⁻¹). sciencemadness.org The exact frequency of these vibrations is sensitive to the coordination number and geometry of the copper center. Studies have shown that the symmetric stretching Cu-Cl modes in the equatorial plane of various chlorocuprate(II) complexes are found in the range of 247–288 cm⁻¹. sciencemadness.org
When other ligands, such as water or organic molecules, are coordinated to the copper ion, their vibrational spectra can also be affected. For example, in hydrated copper(II) chloride, bands corresponding to the stretching and bending modes of the water molecules are observed in the IR spectrum. researchgate.net The positions of these bands can provide information about the strength of the coordination of the water molecules to the copper ion. researchgate.net Similarly, for complexes with organic ligands, changes in the vibrational frequencies of the ligand upon coordination can be used to determine the binding site and the nature of the metal-ligand interaction. nih.gov
While Nuclear Magnetic Resonance (NMR) spectroscopy is typically challenging for paramagnetic species like copper(II) complexes due to significant line broadening, it can still provide valuable information under certain conditions. The interaction of the unpaired electron on the copper(II) ion with the nuclear spins of the ligand atoms can lead to large shifts and rapid relaxation, which can be used to probe ligand binding and dynamics.
In some cases, ¹H NMR spectra of ligands in the presence of copper(II) chloride can reveal information about the binding of the ligand to the metal center. researchgate.net The paramagnetic effect of the copper(II) ion can cause the signals of the protons closest to the metal center to be broadened and shifted. This effect can be used to map out the binding site of the ligand.
Furthermore, NMR can be used to study the exchange dynamics of ligands in copper(II) complexes. The rate of ligand exchange can influence the appearance of the NMR spectrum, and in some cases, it is possible to determine the kinetics of these processes. While not as commonly applied as other techniques for copper(II) chloride systems, NMR can offer unique insights into the solution behavior and fluxionality of these complexes. acs.org
Crystallographic Analysis of Copper(II) Chloride Complexes
Anhydrous copper(II) chloride (CuCl₂) adopts a distorted cadmium iodide structure, where the copper centers are octahedrally coordinated. wikipedia.org This distortion from an ideal octahedral geometry is a common feature of copper(II) compounds and is attributed to the Jahn-Teller effect. wikipedia.org The dihydrate, CuCl₂·2H₂O, also features a highly distorted octahedral geometry around the copper ion, with two water ligands and four bridging chloride ligands. wikipedia.orgmdpi.com
A vast number of copper(II) chloride complexes with various organic and inorganic ligands have been characterized by X-ray crystallography. These studies have revealed a wide range of coordination geometries, including square planar, square pyramidal, trigonal bipyramidal, and distorted octahedral. nih.gov For example, complexes with 2-aminopyrimidine (B69317) can form layered structures where the copper ion is coordinated to two ligand molecules and two chloride ions. researchgate.net The specific geometry and intermolecular interactions are influenced by the nature of the ligand.
The structural data obtained from crystallography are invaluable for understanding the properties and reactivity of copper(II) chloride complexes. They provide a static picture of the solid-state structure, which serves as a crucial reference for interpreting the results from spectroscopic studies conducted in solution.
Table 3: Crystallographic Data for Selected Copper(II) Chloride Complexes
| Compound | Crystal System | Space Group | Coordination Geometry |
| CuCl₂ (anhydrous) | Monoclinic | C2/m | Distorted Octahedral |
| CuCl₂·2H₂O | Orthorhombic | Pbmn | Distorted Octahedral |
| [(2-aminopyrimidine)CuCl₂] | Monoclinic | P2₁/m | 4 + 2 Distorted Octahedral |
| [(2-aminopyrimidine)₂CuCl₂] | Triclinic | P-1 | 4 + 2 Distorted Octahedral |
| trans-[CuCl₂(etpy)₂] | Triclinic | P1̄ | Square Planar |
| [Cu₄OCl₆(etpy)₄] | Monoclinic | P2₁/n | Distorted Trigonal Bipyramidal |
etpy = 2-ethylpyridine
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structures
Single Crystal X-ray Diffraction (SCXRD) is an essential technique for the precise determination of the molecular structure of copper(II) chloride and its coordination compounds. This method provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a single crystal.
For instance, the anhydrous form of copper(II) chloride (CuCl₂) adopts a distorted cadmium iodide structure. wikipedia.org In this lattice, the copper centers are octahedrally coordinated. The structure of the dihydrate, CuCl₂·2H₂O, has also been elucidated by SCXRD, revealing a highly distorted octahedral geometry around the copper(II) ion. The central copper atom is coordinated to two water molecules and four chloride ligands, which asymmetrically bridge to adjacent copper centers. wikipedia.orgmdpi.com Recent low-temperature SCXRD experiments have enabled the full refinement of hydrogen atom positions, providing even more precise structural models. mdpi.com
SCXRD is also invaluable for characterizing the diverse coordination complexes that copper(II) chloride forms with various ligands. For example, the reaction of CuCl₂ with 2,5-dihalopyridines yields coordination complexes whose structures have been meticulously characterized by SCXRD, revealing the influence of halogen substitution on the resulting molecular geometry. rsc.orgresearchgate.net Similarly, the adamantane-like structure of a tetracopper(II) coordination compound, [Cu₄Cl₆O(iQuin)₄], was determined using SCXRD, showing one crystallographically unique Cu(II) ion. tandfonline.com These studies provide fundamental data for understanding the relationship between structure and properties in these materials.
Powder X-ray Diffraction (PXRD) for Bulk Structural Characterization
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline properties of copper(II) chloride. While SCXRD provides the detailed structure of a single crystal, PXRD is used to identify the crystalline phases present in a polycrystalline powder sample, assess its purity, and determine structural parameters like lattice constants. core.ac.uk
PXRD patterns serve as a fingerprint for a specific crystalline compound. The diffraction pattern for copper(II) chloride dihydrate, for example, shows characteristic peaks that confirm its structure. researchgate.net Studies on the crystallization of CuCl₂ from aqueous solutions employ PXRD to analyze the composition of the recovered solids, confirming the formation of hydrated copper(II) chloride. core.ac.uk The technique can distinguish between different crystalline forms and identify the presence of impurities or different hydration states. For instance, PXRD analysis has shown that anhydrous CuCl₂ does not crystallize under certain experimental conditions, with the recovered solids being hydrated forms. core.ac.uk The breadth of the diffraction peaks in a PXRD pattern can also provide an estimation of the average crystallite size, which is useful for characterizing nano-sized particles of copper(II) chloride. researchgate.net
Geometrical Considerations in Copper(II) Coordination
The d⁹ electronic configuration of the copper(II) ion makes it subject to the Jahn-Teller effect, leading to a wide variety of coordination geometries that deviate from idealized symmetries. wikipedia.orgbris.ac.uk This flexibility is a hallmark of copper(II) coordination chemistry.
Distorted Octahedral Geometries in Hydrated and Ligated Systems
A classic example is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which exhibits a Jahn-Teller elongated octahedral configuration. rsc.orglu.se The dihydrate CuCl₂·2H₂O also displays a highly distorted octahedral geometry, where the Cu(II) centers are surrounded by two water ligands and four bridging chloride ligands at different distances. wikipedia.org This inherent tendency for distortion is a defining feature of copper(II) chemistry, influencing the reactivity and physical properties of its compounds. wisdomlib.org
| Compound/Ion | Coordination Geometry | Axial Bonds (Ligand-Cu) Å | Equatorial Bonds (Ligand-Cu) Å | Reference |
| [Cu(H₂O)₆]²⁺ (in solution) | Elongated Octahedral | 2.29(3) (O-Cu) | 1.95(1) (O-Cu) | rsc.orglu.se |
| [Cu(H₂O)₆]²⁺ (in bromate (B103136) salt) | Elongated Octahedral | 2.32(2) (O-Cu) | 1.96(1) (O-Cu) | lu.se |
| CuCl₂·2H₂O | Distorted Octahedral | Varies (bridging Cl) | Varies (H₂O and bridging Cl) | wikipedia.org |
Square Planar, Square Pyramidal, and Trigonal Bipyramidal Geometries
Beyond distorted octahedral, copper(II) chloride and its derivatives display a range of other coordination geometries. A significant elongation of the axial ligands in an octahedral complex can lead to a four-coordinate square planar geometry. nih.govnih.gov This geometry is often found in complexes with strong-field ligands. nih.gov
Five-coordinate geometries are also very common for Cu(II) complexes, which typically exist as either square pyramidal (SP) or trigonal bipyramidal (TBP) . nih.gov The energy barrier between these two geometries is often small, allowing for interconversion. nih.gov The specific geometry adopted can be described by the structural parameter τ₅; a value of τ₅ = 0 indicates a perfect SP geometry, while τ₅ = 1 indicates a perfect TBP geometry. nih.gov Complexes of CuCl₂ with ligands like bis(bipyridyl) can adopt geometries that are intermediate between SP and TBP. rsc.org For example, a complex with a (N₂S)CuCl₂ chromophore was found to have a distorted square pyramidal geometry. researchgate.net
| Geometry | Description | Typical Ligands |
| Square Planar | Four ligands in a plane around the central Cu(II) ion. | Strong-field ligands, bidentate chelates. nih.govnih.gov |
| Square Pyramidal | Four ligands in a basal plane and one in an apical position. | Polydentate N-donor ligands, Schiff bases. nih.govrsc.org |
| Trigonal Bipyramidal | Three ligands in an equatorial plane and two in axial positions. | Polydentate N-donor ligands, pseudohalides. nih.gov |
Conformational Dynamicity and Interconversion in Coordination Complexes
A fascinating aspect of copper(II) coordination chemistry is the dynamic interconversion between different geometries, particularly the square pyramidal (SP) and trigonal bipyramidal (TBP) structures. rsc.orgrsc.org This conformational flexibility, or fluxionality, occurs because the energy difference between the SP and TBP geometries is small. nih.gov
This dynamic behavior has been observed in solution and even in the solid state. For example, a copper(II) complex, [CuCl(dpaSMe)]⁺, was shown to exhibit a temperature-dependent interconversion between TBP and SP geometries. rsc.orgillinois.eduosti.gov Using techniques like variable-temperature EPR spectroscopy, researchers observed that the TBP geometry predominates at room temperature, while the SP geometry becomes more favorable as the temperature decreases. rsc.org This interconversion involves relatively small structural distortions, such as changes in bond angles as ligands shift between axial and equatorial positions. rsc.org Such dynamic processes are crucial as they can provide low-energy pathways for reactions and influence the electron transfer capabilities of the complex. rsc.orgrsc.orgillinois.edu
Influence of Ligand Field Strength and Halogen Substitution on Coordination Modes
The coordination geometry of a copper(II) complex is significantly influenced by the electronic properties of its ligands (ligand field strength) and the identity of coordinated halides. scribd.com
Ligand Field Strength: Ligands are classified as strong-field or weak-field based on their ability to split the d-orbitals of the metal ion. Strong-field ligands, such as ammonia (B1221849) (NH₃), cause a larger energy splitting (Δ), which can stabilize certain geometries. For instance, increasing the number of ammonia ligands in a copper(II) complex leads to a stronger ligand field, which affects the complex's absorption spectra. scribd.com A ligand set that imposes a square planar geometry will stabilize Cu(II) over Cu(I). bris.ac.uk Conversely, weak-field ligands result in smaller d-orbital splitting. The interplay between ligand field strength and the Jahn-Teller effect dictates the final structure of the complex. scribd.com
Halogen Substitution: Replacing chloride with other halogens (fluoride, bromide, iodide) in the coordination sphere can alter the resulting structure due to differences in size, electronegativity, and polarizability. Studies on complexes of the type [Cu(6-X-2-HOpy)₂Cl₂] (where X = F, Cl) and [(6-X-2-pyridone)CuCl(μ-Cl)]₂ (where X = Cl, Br) have shown that the identity of the halogen substituent influences the coordination mode. figshare.comtandfonline.com Furthermore, in complexes with dihalopyridine ligands, the nature and position of the halogen substituents on the pyridine (B92270) ring systematically affect the strength and geometry of halogen bonds with the copper-bound chlorides. rsc.orgresearchgate.net The use of copper(II) salts with strongly coordinating anions like chloride for synthesis can lead to the anion being incorporated into the final complex, for instance, forming a 5-coordinate [Cu(L)₂Cl]⁺ species instead of an expected 4-coordinate one. acs.org
Supramolecular Architectures Involving Copper(II) Chloride
The solid-state structures of copper(II) chloride and its coordination complexes are profoundly influenced by a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in directing the assembly of individual molecules into well-defined supramolecular architectures. Such organization is fundamental to the field of crystal engineering, where the predictable formation of one-, two-, and three-dimensional networks is a primary goal. The following sections delve into the specific types of supramolecular interactions observed in copper(II) chloride systems and their impact on the resulting crystal structures.
Hydrogen Bonding Networks in Crystal Packing
A classic example is found in the crystal structure of copper(II) chloride dihydrate (CuCl₂·2H₂O). In this compound, the copper(II) centers are coordinated by two water molecules and four chloride ligands, which asymmetrically bridge to adjacent copper centers, resulting in a highly distorted octahedral geometry. wikipedia.org The crystal lattice is further stabilized by a network of hydrogen bonds. The coordinated water molecules act as hydrogen bond donors to the chloride ions of neighboring units. mdpi.com These O-H···Cl interactions link the individual [CuCl₂(H₂O)₂] units into a three-dimensional framework. mdpi.com
In more complex systems, where copper(II) chloride is coordinated to organic ligands containing hydrogen bond donor and acceptor groups, the resulting hydrogen bonding networks can be significantly more intricate. For instance, in complexes with ligands such as N-(3-aminopropyl)-4-methylbenzenesulfonamide, a high density of intermolecular hydrogen bonds between the amine and sulfonamide groups can dictate the coordination geometry around the copper center. mdpi.com These extensive networks of N-H···O and N-H···Cl hydrogen bonds can lead to the formation of chains, sheets, or more complex three-dimensional architectures. researchgate.net The geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical in determining the stability and properties of the final crystalline material.
| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Resulting Supramolecular Motif |
|---|---|---|---|---|
| CuCl₂·2H₂O | O-H···Cl | ~3.2 | ~160-170 | 3D Network |
| [Cu(C₁₀H₁₄N₂SO₂)₂] | N-H···O | Not Specified | Not Specified | Intermolecular chains |
| [Cu(N^N^N)(H₂O)Cl][Cu(N^N^N)Cl₂][CuCl₄] | O-H···Cl | Not Specified | Not Specified | Infinite chains |
| [Cu₂(Hhba)₂(H₀.₅hba)₂(H₂O)₂]⁻ | O-H···O | <2.45 | Not Specified | Square-grid 2D network |
π-π Stacking Interactions and Their Role in Solid-State Structures
In copper(II) chloride complexes featuring aromatic ligands, π-π stacking interactions are a significant directional force in the assembly of solid-state structures. These non-covalent interactions arise from the attractive electrostatic forces between the electron-rich and electron-poor regions of adjacent aromatic rings. The presence of a copper(II) center can enhance these interactions by influencing the electronic distribution within the coordinated aromatic ligand. cnaa.md
The crystal packing of complexes such as trans-[CuCl₂(etpy)₂] (where etpy is 2-ethylpyridine) reveals that individual molecules are linked into dimers through π-π stacking between the pyridine rings of adjacent units. rsc.org The geometric parameters of these interactions, including the centroid-to-centroid distance and the slip angle between the aromatic planes, are critical in determining the strength and nature of the stacking. These interactions can lead to the formation of one-dimensional stacks or more complex two- and three-dimensional networks. rsc.org
| Compound | Interacting Aromatic Rings | Centroid-to-Centroid Distance (Å) | Resulting Supramolecular Motif |
|---|---|---|---|
| trans-[CuCl₂(etpy)₂] | Pyridine-Pyridine | 3.9021(15) | Dimers |
| [Cu(pmt)(Cl)]n | Pyridine-Pyridine | Not Specified | 2D Network |
| [Cu(Saes)(1,3-dpp)]₂ | Phenyl-Phenyl | 3.787(4) | 1D Chain |
Formation of One-Dimensional (1D) and Three-Dimensional (3D) Coordination Polymers
Copper(II) chloride is a versatile building block for the construction of coordination polymers, which are extended structures formed by the linking of metal centers with organic or inorganic bridging ligands. The dimensionality of the resulting polymer, whether it be a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework, is highly dependent on the coordination geometry of the copper(II) ion, the nature of the bridging ligands, and the reaction conditions.
One-dimensional (1D) coordination polymers are frequently observed in copper(II) chloride systems. These can be formed through the bridging of copper(II) centers by chloride ions, creating [CuCl₂]n chains. Alternatively, organic ligands with two or more coordinating sites can bridge copper(II) chloride units to form 1D chains. For example, the reaction of copper(II) acetate (B1210297) with pyrazole (B372694) can lead to the formation of 1D chains of [Cu(pz)₂]. acs.org In the compound [Cu(pmt)(Cl)]n (where pmtH is N-(2-pyridylmethylidene)taurine), pairs of chloride and sulfonate groups act as μ₂-bridges to link the [Cu(pmt)] subunits into a 1D zigzag chain. researchgate.net
The synthesis of three-dimensional (3D) coordination polymers with copper(II) chloride often requires the use of polytopic ligands capable of connecting multiple metal centers in different directions. The choice of ligand and reaction conditions, such as solvent and temperature, can have a significant impact on the final structure. For instance, hydrothermal synthesis using imidazole-4,5-dicarboxylic acid and 4,4'-bipyridyl as ligands with metal salts can lead to the formation of 3D open frameworks. acs.org In some cases, mononuclear or dinuclear copper(II) species can act as secondary building units that self-assemble into 1D or 3D coordination polymers. acs.org The resulting frameworks can exhibit interesting properties, such as porosity, which are dependent on the size and shape of the channels or cavities within the structure.
Catalytic Applications and Reaction Mechanisms Involving Copper Ii Chloride
Homogeneous Catalysis Mediated by Copper(II) Chloride
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Copper(II) chloride is an effective homogeneous catalyst in several important industrial and laboratory-scale reactions.
Wacker Process: Role as a Co-catalyst in Alkene Oxidation
A major industrial application of copper(II) chloride is its function as a co-catalyst in the Wacker process, a method for oxidizing alkenes to carbonyl compounds, most notably the conversion of ethene to ethanal (acetaldehyde). wikipedia.orgnumberanalytics.com This process utilizes a palladium(II) chloride catalyst, which is reduced to palladium(0) during the reaction. wikipedia.orgtestbook.com The primary role of copper(II) chloride is to re-oxidize the palladium(0) back to its active Pd(II) state, allowing the catalytic cycle to continue. numberanalytics.comscribd.com Air or pure oxygen then re-oxidizes the resulting copper(I) chloride to regenerate the copper(II) chloride, completing the cycle. testbook.comsu.edu.pk
The catalytic cycle can be summarized as follows:
[PdCl₄]²⁻ + C₂H₄ + H₂O → CH₃CHO + Pd + 2 HCl + 2 Cl⁻ testbook.com
Pd + 2 CuCl₂ + 2 Cl⁻ → [PdCl₄]²⁻ + 2 CuCl wikipedia.org
2 CuCl + ½ O₂ + 2 HCl → 2 CuCl₂ + H₂O wikipedia.org
Without copper(II) chloride, the palladium(0) would precipitate, halting the reaction after a single cycle. testbook.comsu.edu.pk The exact mechanism, particularly the role of copper chloride beyond re-oxidation, has been a subject of study, with some evidence suggesting it may have a more direct, non-innocent role in the olefin oxidation mechanism under certain conditions. su.edu.pk
Table 1: Key Reactions in the Wacker Process
| Step | Reactants | Products | Catalyst/Reagent |
| Alkene Oxidation | Ethene, Water | Ethanal, Palladium(0), Hydrochloric Acid, Chloride ions | Tetrachloropalladate(II) |
| Catalyst Regeneration (Pd) | Palladium(0), Copper(II) chloride, Chloride ions | Tetrachloropalladate(II), Copper(I) chloride | |
| Co-catalyst Regeneration (Cu) | Copper(I) chloride, Oxygen, Hydrochloric acid | Copper(II) chloride, Water |
Oxidation of Organic Substrates (e.g., Alcohols to Carbonyls)
Copper(II) chloride is a vital catalyst for the oxidation of various organic substrates, including the conversion of alcohols to aldehydes and ketones. sarchemlabs.com This transformation is fundamental in organic synthesis, providing access to key intermediates for pharmaceuticals, vitamins, and fragrances. researchgate.netnih.gov
Copper-based catalysts, often in combination with other reagents like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO), are effective for the aerobic oxidation of alcohols. rsc.orgresearchgate.net In 1984, it was reported that a system of copper chloride (10 mol%) and TEMPO (10 mol%) could efficiently oxidize primary benzylic and allylic alcohols to their corresponding aldehydes under ambient conditions. rsc.org The proposed mechanism involves the oxidation of the nitroxyl (B88944) radical to a nitrosonium cation by the copper(II) ion. rsc.org
Different copper(II) complexes and catalytic systems have been developed to improve the efficiency and selectivity of alcohol oxidation for a wide range of substrates. nih.govrsc.orgorganic-chemistry.org
Oxychlorination Reactions and Chlorine Production (e.g., Deacon Process)
Copper(II) chloride serves as a catalyst in oxychlorination reactions, which are crucial for producing chlorine and chlorinated organic compounds. wikipedia.orghamunco.com The Deacon process, though now largely outdated, historically used a copper chloride catalyst to produce chlorine from hydrogen chloride gas. wikipedia.orgwikidoc.org The reaction is typically carried out at temperatures between 400 and 450 °C. wikipedia.orgwikipedia.org
Copper(II) chloride also catalyzes the chlorination steps in the production of important chemicals like vinyl chloride and dichloromethane (B109758). wikipedia.orgnoahchemicals.com In the production of vinyl chloride monomer, the oxychlorination of ethylene (B1197577) is a key step, and alumina-supported copper(II) chloride is the fundamental catalyst. mdpi.comacs.org The catalytic cycle for ethylene oxychlorination involves the reduction of CuCl₂ to CuCl by ethylene, the oxidation of CuCl to a copper oxychloride (Cu₂OCl₂), and the subsequent re-chlorination of the oxychloride with HCl to regenerate CuCl₂. mdpi.com
Heterogeneous Catalysis and Supported Copper(II) Chloride Systems
To overcome some of the disadvantages of homogeneous catalysis, such as catalyst separation and recycling, heterogeneous versions of these reactions have been developed using supported copper(II) chloride systems. ntis.gov In these systems, the copper(II) chloride is immobilized on a solid support, such as alumina, silica, or a polymer. mdpi.comresearchgate.netncsu.edu
Alumina-supported CuCl₂ is a common catalyst for the oxychlorination of ethylene. mdpi.comresearchgate.net Studies have shown that at low copper concentrations, a surface copper aluminate species forms, which is inactive for the oxychlorination reaction. mdpi.comacs.org At higher concentrations, a highly dispersed CuCl₂ phase is formed, which is the active species. mdpi.com
Silica-supported copper(II) chloride has been shown to be an efficient and recyclable heterogeneous catalyst for various organic syntheses, such as the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net Other supports like cellulose (B213188) acetate (B1210297) and polycarbosilane have also been used to create sustainable and reusable copper catalysts for reactions like cycloadditions. nih.govresearchgate.net
Table 2: Examples of Supported Copper(II) Chloride Catalysts
| Support Material | Reaction Catalyzed | Reference |
| Alumina (γ-Al₂O₃) | Ethylene Oxychlorination | mdpi.com |
| Silica (SiO₂) | One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones | researchgate.net |
| Cellulose Acetate | Azide-Alkyne Cycloaddition (Click Chemistry) | nih.gov |
| Polycarbosilane | Biginelli Reaction | researchgate.net |
| Ionic Liquid Polymer/Silica | Azide-Alkyne Cycloaddition (Click Chemistry) | mdpi.com |
Copper(II) Chloride in Advanced Organic Synthesis
Copper(II) chloride plays a significant role in various advanced organic synthesis reactions, particularly in the formation of carbon-carbon bonds. researchgate.net
Carbon-Carbon Coupling Reactions (e.g., Ullmann Reaction)
The Ullmann reaction, a classic method for forming biaryl compounds, traditionally involves the copper-catalyzed coupling of two aryl halides at high temperatures. organic-chemistry.orgwikipedia.org While the reaction often uses copper(I) species, copper(II) sources can also be effective. wikipedia.org The mechanism of the Ullmann reaction has been extensively studied, and it is generally believed to involve the formation of an organocopper intermediate. wikipedia.org An oxidative addition/reductive elimination sequence, common for palladium catalysts, is considered less likely for copper due to the rarity of the copper(III) oxidation state. wikipedia.org However, some proposed mechanisms for Ullmann-type reactions do involve a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org
The development of more efficient catalytic systems, including the use of ligands and different copper sources, has expanded the scope and utility of the Ullmann reaction and related copper-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These reactions are fundamental in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science. wikipedia.orgmdpi.com
Functionalization Reactions (e.g., Sulfonylation, Cyclization, Alkane Oxidation)
Copper(II) chloride (CuCl₂) serves as an effective catalyst in a variety of functionalization reactions, enabling the formation of complex organic molecules from simpler precursors. Its utility spans across sulfonylation, cyclization, and alkane oxidation reactions.
Sulfonylation Reactions:
CuCl₂ has been successfully employed in the direct C-H sulfonylation of various organic scaffolds. For instance, it catalyzes the C-7 sulfonylation of indolines with arylsulfonyl chlorides, demonstrating good functional group tolerance and providing access to C-7 functionalized indolines. acs.org Mechanistic studies suggest the involvement of a sulfonyl radical in this transformation. acs.org Similarly, a copper-catalyzed, chelation-assisted C-H sulfonylation of 8-aminoquinoline (B160924) amides with arylsulfonyl chlorides has been reported. rsc.org This method allows for the regioselective synthesis of C5-sulfonylated 8-aminoquinolines. rsc.org
A practical, room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides leads to the formation of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.govnih.govresearchgate.net This process involves a sequential aerobic copper(II) chloride-catalyzed oxidative sulfonylation and a Dimroth azide–enolate cycloaddition. nih.govnih.govresearchgate.net
Table 1: Examples of Copper(II) Chloride Catalyzed Sulfonylation Reactions
| Substrate | Reagent | Product | Catalyst System | Conditions | Yield | Reference |
| Indolines | Arylsulfonyl chlorides | C-7 sulfonylated indolines | CuCl₂ | Air atmosphere | Moderate to good | acs.org |
| 8-Aminoquinoline amides | Arylsulfonyl chlorides | C5-sulfonylated 8-aminoquinolines | CuCl | Toluene, 110 °C | Up to 81% | rsc.org |
| Aromatic ketones, sodium sulfinates, azides | - | 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles | CuCl₂/TMEDA | DMSO, air, room temp. | 34-89% | nih.govnih.govresearchgate.net |
Cyclization Reactions:
Copper(II) chloride is a versatile catalyst for intramolecular cyclization reactions. It mediates the regioselective intramolecular cyclization/halogenation of N-alkoxy-o-alkynylbenzamides, leading to the exclusive formation of 3-(chloromethylene)isobenzofuran-1-ones via a 5-exo-dig cyclization. nih.gov This method is efficient, with reactions completing in moderate to excellent yields within a short timeframe. nih.gov
Furthermore, CuCl₂ has been utilized in the synthesis of (aza)oxindoles through an intramolecular oxidative coupling of Csp²–H and Csp³–H centers. rsc.orgscilit.com This reaction proceeds in the presence of a base and gives good to excellent yields of 3,3-disubstituted oxindoles. rsc.orgscilit.com The key step is the formation of an amidyl radical followed by an intramolecular radical cyclization. rsc.orgscilit.com
In a different application, CuCl₂ catalyzes the electrophilic chlorocyclization of various substrates to generate highly functionalized 2,3-disubstituted benzo[b]thiophenes and 2,3,5-trisubstituted thiophenes. nih.gov This method is notable for its use of sodium chloride as the source of electrophilic chlorine. nih.gov
Alkane Oxidation:
The oxidation of alkanes, which are typically inert, can be achieved using copper-based catalytic systems. Copper(II) chloride, in combination with other reagents, has shown efficacy in this area. For instance, the aerobic oxidation of alkanes can be performed using copper catalysts in the presence of acetaldehyde. iupac.org The catalytic activity of copper salts in these reactions is influenced by the associated ligand, with electron-donating ligands generally favoring the oxidation. iupac.org
Novel copper(II) coordination compounds have been shown to act as homogeneous catalysts for the mild oxidation of C₆–C₈ cycloalkanes using hydrogen peroxide as the oxidant. mdpi.com These reactions produce a mixture of the corresponding cyclic alcohols and ketones with total product yields reaching up to 25% for cycloheptane (B1346806) under mild conditions. mdpi.com The reactivity of the cycloalkanes was observed to follow the trend: cyclohexane (B81311) < cyclooctane (B165968) < cycloheptane. mdpi.com
A light-driven, copper-catalyzed protocol has been developed for the aerobic oxidation of various alkylarenes to benzoic acid. researchgate.net Mechanistic studies indicate that the CuCl₂ catalyst undergoes a Ligand-to-Metal Charge Transfer (LMCT) to generate a chlorine radical, which initiates the C–H bond activation. researchgate.net
Table 2: Research Findings on Copper(II) Chloride Catalyzed Alkane Oxidation
| Alkane Substrate | Oxidant | Catalyst System | Key Findings | Reference |
| Cyclohexane | O₂ / Acetaldehyde | CuCl₂ / 18-crown-6 | A combination of a copper salt and a crown ether is an effective catalyst. | iupac.org |
| C₆–C₈ Cycloalkanes | H₂O₂ | Novel Cu(II) coordination compounds | Achieved up to 25% total product yield for cycloheptane oxidation. | mdpi.com |
| Alkylarenes | O₂ (aerobic) | CuCl₂ | Light-driven protocol; involves LMCT to generate a chlorine radical. | researchgate.net |
| Hexane | Visible light / O₂ | CuCl₂ | Reactivity ratio of C1-/C2-/C3-H was 1.0/1.4/1.8. | researchgate.net |
Free Radical Processes Catalyzed by Copper(II) Chloride
Copper(II) chloride is a key component in initiating and controlling free radical polymerization processes, particularly in Atom Transfer Radical Polymerization (ATRP).
In ATRP, a transition metal complex, often a copper(I) species, reversibly deactivates propagating radicals through a halogen atom transfer. CuCl₂ plays a crucial role as the deactivator (catalyst) in conjunction with a suitable ligand. The polymerization is typically initiated by an alkyl halide, and the equilibrium between the active (radical) and dormant (halogen-capped) species allows for controlled polymer growth. rsc.org
The combination of CuCl₂ with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) has been used in the depolymerization of poly(n-butyl methacrylate), demonstrating the reversible nature of the ATRP process. acs.org Furthermore, CuCl₂ in conjunction with ligands like bipyridine (bpy) has been used to catalyze the living radical polymerization of acrylonitrile (B1666552) initiated by sulfonyl chlorides. cmu.edu
Recent advancements have explored the use of light to initiate these radical processes. Copper(II) complexes, including those derived from CuCl₂, can act as photoredox catalysts. nih.govmdpi.com For example, a copper(II) complex with a 2,4-dinitrophenylhydrazone ligand, in combination with an amine and an iodonium (B1229267) salt, acts as a photoinitiating system for the radical polymerization of acrylates under visible light. nih.gov
The generation of radicals can occur through a Ligand-to-Metal Charge Transfer (LMCT) process upon light absorption by a Cu(II) complex. This process can generate chlorine radicals from CuCl₂, which are potent hydrogen atom transfer (HAT) reagents capable of abstracting hydrogen atoms from substrates and initiating radical reactions. researchgate.netrsc.org
Oxidative Coupling Reactions for Heterocyclic Compound Synthesis (e.g., (Aza)oxindoles)
Copper(II) chloride is a highly effective mediator for the synthesis of heterocyclic compounds like oxindoles and their nitrogen-containing analogs, aza-oxindoles, through intramolecular oxidative C-H/C-H coupling reactions.
A notable application is the CuCl₂-mediated direct intramolecular oxidative coupling of a Csp²–H bond on an aromatic ring and a Csp³–H bond on an adjacent amide group. rsc.orgscilit.com This reaction, typically carried out in the presence of a base such as sodium tert-butoxide (NaOtBu) at elevated temperatures, provides a direct route to 3,3-disubstituted oxindoles. rsc.orgorgsyn.org The substrate scope is broad, allowing for the synthesis of oxindoles with various substituents. rsc.orgscilit.com
The mechanism of this transformation involves the initial formation of an amide enolate, which is then oxidized by Cu(II) via a single electron transfer (SET) to generate an amidyl radical. rsc.orgscilit.comresearchgate.net This radical subsequently undergoes an intramolecular cyclization onto the aromatic ring (a homolytic aromatic substitution) to form the heterocyclic core. rsc.orgscilit.com
The same protocol has been successfully extended to the synthesis of aza-oxindoles, which are important structural motifs in biologically active compounds. orgsyn.org The reaction involves an intramolecular radical cyclization onto a pyridine (B92270) ring, a process known as a Minisci-type reaction. orgsyn.org
Table 3: Synthesis of (Aza)oxindoles via CuCl₂-Mediated Oxidative Coupling
| Starting Material | Product | Key Reaction Type | Conditions | Reference |
| Anilides | 3,3-Disubstituted oxindoles | Intramolecular Csp²–H / Csp³–H oxidative coupling | CuCl₂, NaOtBu, DMF, 110 °C | rsc.orgorgsyn.org |
| Pyridyl amides | Aza-oxindoles | Intramolecular radical cyclization (Minisci reaction) | CuCl₂, NaOtBu, Toluene, 110 °C | orgsyn.org |
Detailed studies, including Density Functional Theory (DFT) calculations, have provided insights into the reaction mechanism. For oxindole (B195798) synthesis, the rate-limiting step is the cyclization of the amidyl radical. rsc.orgscilit.com In contrast, for the formation of aza-oxindoles, the second single electron transfer (SET) step becomes rate-determining. rsc.orgscilit.com
Mechanistic Investigations of Copper(II) Chloride Catalysis
Redox Cycles and Electron Transfer Pathways
The catalytic activity of copper(II) chloride is fundamentally linked to its ability to participate in redox cycles, primarily involving the Cu(II)/Cu(I) couple. These redox transformations are central to a wide range of catalytic reactions, facilitating electron transfer processes that activate substrates and enable bond formation. sarchemlabs.com
In many catalytic cycles, Cu(II) acts as an oxidant. For example, in the Wacker process, CuCl₂ re-oxidizes palladium from Pd(0) back to its active Pd(II) state. The resulting Cu(I) chloride is then re-oxidized to CuCl₂ by oxygen, completing the catalytic cycle. wikipedia.org
The interconversion between Cu²⁺ and Cu⁺ defines the redox behavior of copper(II) chloride in electrochemical processes. sarchemlabs.com
Reduction: CuCl₂ + e⁻ → CuCl
Oxidation: CuCl → CuCl₂ + e⁻
Two primary electron transfer pathways are often considered in Cu(II)-catalyzed reactions: Single Electron Transfer (SET) and organometallic pathways. acs.org
Single Electron Transfer (SET) Pathway: In this pathway, Cu(II) acts as a one-electron oxidant, removing an electron from a substrate to generate a radical cation or a radical intermediate. For instance, in the CuCl₂-mediated synthesis of oxindoles, Cu(II) oxidizes an amide enolate to an amidyl radical. rsc.orgscilit.com Similarly, in certain C-H functionalization reactions, a chlorine radical can be generated from CuCl₂ via a Ligand-to-Metal Charge Transfer (LMCT) process, which then initiates the reaction through hydrogen atom abstraction. researchgate.netrsc.org
Organometallic Pathway: This pathway involves the formation of an organo-copper(II) intermediate, often through processes like transmetalation or C-H activation. This intermediate can then undergo further transformations. For example, in some cross-coupling reactions, an aryl-Cu(II) species is formed, which can then be oxidized to a transient organo-Cu(III) species. acs.org Reductive elimination from this Cu(III) center then forms the desired C-C or C-heteroatom bond and regenerates a Cu(I) species. acs.org
The operative pathway is highly dependent on the nature of the substrate, the ligands, and the reaction conditions. acs.org In some systems, both pathways may be accessible and can even operate in concert.
Ligand Effects on Catalytic Activity and Selectivity
Ligands play a pivotal role in modulating the catalytic properties of copper(II) chloride. The coordination environment around the copper center, dictated by the ligand, directly influences the catalyst's reactivity, stability, and selectivity.
Influence on Redox Potential and Activity:
The electronic and steric properties of the ligand can tune the redox potential of the Cu(II)/Cu(I) couple. Electron-donating ligands generally stabilize the higher oxidation state (Cu(II)), making the complex more difficult to reduce and thus a weaker oxidant. Conversely, ligands that stabilize Cu(I) can facilitate the reduction from Cu(II), enhancing its oxidative power. For example, in the photoinduced copper-catalyzed azide-alkyne cycloaddition (CuAAC), the structure of the amine ligand is directly correlated with the redox potential, with aliphatic amines like HMTETA showing higher reducing potential and faster polymerization kinetics compared to others. nih.gov
In certain reactions, the presence and nature of the ligand can dramatically enhance catalytic activity. In the oxidation of phenol (B47542), copper(II) complexes with specific ligands show superior performance compared to simple copper salts, likely by facilitating better interaction between the metal center and the substrates. orientjchem.org
Control of Selectivity:
Ligands are crucial for controlling the selectivity of a reaction, including chemo-, regio-, and enantioselectivity. In asymmetric catalysis, chiral ligands are employed to create a chiral environment around the copper center, which can differentiate between enantiotopic faces or groups of a prochiral substrate.
The counterion associated with the copper salt, which can be considered a simple ligand, also has a significant impact. In asymmetric cyclopropanation reactions using bis(oxazoline) (BOX) ligands, replacing triflate counterions with chlorides leads to a significant decrease in enantioselectivity. rsc.org This is attributed to the different coordination geometries imposed by the counterions; the chloride complex exhibits a distorted square-planar geometry, while the triflate complex adopts a distorted octahedral geometry. rsc.org
In the copper-catalyzed C-H sulfonylation of 8-aminoquinoline amides, the bidentate chelation of the aminoquinoline substrate to the copper center acts as a directing group, guiding the functionalization to the C5 position. rsc.org This directing group effect is a powerful strategy for achieving high regioselectivity.
Dynamic Ligand Effects:
In some systems, the interaction between the ligand and the copper center is dynamic. For acetylene (B1199291) hydrochlorination, the ratio of copper chloride to the ligand can either inhibit or boost catalytic activity. acs.org Theoretical simulations have shown that excess copper chloride can assemble into chain structures, inducing indirect ligand-coordinated sites that are crucial for high catalytic activity and facilitate electron transfer. acs.org This highlights the complex interplay between the metal salt and the ligand in defining the active catalytic species.
Electrochemical Properties and Applications of Copper Ii Chloride
Redox Transformations of Copper(II)/Copper(I) Chloride Species
The electrochemical behavior of copper(II) chloride is dominated by the redox transformation between the copper(II) and copper(I) states. In chloride media, the Cu(I) species is stabilized through complexation, leading to a stepwise reduction from Cu(II) to Cu(I) and then to Cu(0), which is different from the direct two-electron reduction seen in sulfate (B86663) or nitrate (B79036) solutions. utexas.edu This redox activity is fundamental to its function as an electron transfer mediator in various electrochemical systems. sarchemlabs.com
The redox potential of the Cu(II)/Cu(I) couple is highly dependent on the concentration of chloride ions and the nature of the solvent. In chloride-rich aqueous solutions, the standard reduction potential of the Cu²⁺/Cu¹⁺ reaction sees a significant increase from 0.153 V vs. SHE to approximately 0.5 V vs. SHE in solutions with high sodium chloride content. researchgate.net The redox potential for the Cu(II) → Cu(I) transformation has been reported as +0.50 V vs. SCE. rsc.org For certain biological applications, a suitable potential for the Cu(II)/Cu(I) redox couple is considered to be within the range of 0.3–0.9 V. mdpi.com
The reversibility of the Cu(II)/Cu(I) redox process is a critical factor for its application in energy storage. Studies have shown this process to be quasi-reversible. researchgate.netmdpi.com The coordination of chloride directly to the copper(II) center can lead to more negative reduction and oxidation potentials and a large separation between the anodic and cathodic peaks, which suggests slow electron transfer kinetics and significant structural rearrangement during the redox process. acs.org However, the reversibility can be enhanced. The addition of substances like orthophosphoric acid has been shown to improve the reversibility of the Cu(II)/Cu(I) redox process by making more chloride anions available to stabilize the Cu(II) chloro-complexes. mdpi.com This is evidenced by a reduction in the peak potential separation (ΔE) from 268 mV to 167 mV in highly concentrated Cu(II) electrolytes. mdpi.com
Table 1: Reported Electrochemical Potentials for Copper Chloride Species
| Redox Couple | Potential | Conditions/Reference Electrode | Source |
|---|---|---|---|
| Cu²⁺/Cu¹⁺ | ~0.5 V vs. SHE | 110 g/L NaCl | researchgate.net |
| Cu(II)/Cu(I) | +0.50 V vs. SCE | Acetonitrile (B52724) | rsc.org |
| [Cu(dmp)₂Cl]⁺ | E₁/₂ = 0.73 V vs. NHE | Acetonitrile | acs.org |
| CuCl₂/CuCl | 3.41 V vs. Li/Li⁺ | Nonaqueous electrolyte | nih.gov |
This table is interactive. Click on the headers to sort.
In aqueous solutions, copper(II) ions form a variety of chloro-complexes, with the specific species present being highly dependent on the chloride concentration. researchgate.net At high chloride concentrations, the predominant Cu(II) species is tetrachlorocuprate(II) (CuCl₄²⁻), while the main Cu(I) species are dichlorocuprate(I) (CuCl₂⁻) and trichlorocuprate(I) (CuCl₃²⁻). utexas.eduresearchgate.netacs.orgnih.gov The formation of these complexes is crucial as they stabilize the different oxidation states of copper. utexas.edu
At lower chloride concentrations, the speciation is different. For Cu(II), hydrated Cu²⁺ ions are common in dilute solutions, with increasing chloride levels promoting the formation of [CuCl]⁺ and neutral [CuCl₂]⁰. researchgate.net For Cu(I), the [CuCl₂]⁻ complex is the prevailing species at low chloride concentrations, while [CuCl₃]²⁻ becomes dominant at approximately 1-1.5 M Cl⁻. researchgate.net However, some studies using thin-film UV–visible spectroscopy on concentrated CuCl₂ solutions suggest that the only species detected were inner-sphere complexes with one or two chloride ions, such as [CuCl(H₂O)₅]⁺ and [CuCl₂(H₂O)₄], with no significant evidence for CuCl₃⁻ or CuCl₄²⁻ under those specific conditions. capes.gov.br The distribution of these species can also be shifted by additives; for example, orthophosphoric acid can lead to a shift toward more coordinated copper chloro-complexes. mdpi.com
Table 2: Dominant Copper Chloride Species in Solution
| Copper Oxidation State | Chloride Concentration | Dominant Species | Source |
|---|---|---|---|
| Cu(II) | High | CuCl₄²⁻ | utexas.eduacs.orgnih.gov |
| Cu(I) | High | CuCl₂⁻ and CuCl₃²⁻ | utexas.eduacs.orgnih.gov |
| Cu(II) | Low to Medium | [CuCl]⁺, [CuCl₂]⁰ | researchgate.net |
| Cu(I) | Low (~0.02 M Cl⁻) | [CuCl₂]⁻ | researchgate.net |
| Cu(I) | Medium (~1-1.5 M Cl⁻) | [CuCl₃]²⁻ | researchgate.net |
This table is interactive. Click on the headers to sort.
In highly concentrated copper chloride solutions, electrochemical analysis must account for migrational effects, which refer to the movement of ions under the influence of an electric field. utexas.eduacs.orgnih.gov These effects can be significant in molar-range solutions and are useful for determining the nature and charge of the species that are undergoing electron transfer at the electrode surface. researchgate.netacs.orgnih.gov By fitting experimental data to a migration model, it is possible to determine the main charge of the electroactive species. researchgate.netacs.orgnih.gov The study of migration also helps to explain the concentration profiles of various ionic species within the diffusion layer adjacent to the electrode. sc.edu Research into the electrochemical migration (ECM) of copper has also revealed unexpected phenomena, such as the growth of copper dendrites even in solutions with high chloride concentrations. researchgate.net
Energy Storage Technologies
The stable and efficient redox cycling of copper chloride complexes makes them a valuable component in various energy storage systems, from established technologies like redox flow batteries to emerging next-generation devices. sarchemlabs.comsarchemlabs.com
Copper(II) chloride is a key component in the development of copper-based redox flow batteries (CuRFBs), which are considered a promising alternative to the more common all-vanadium systems due to copper's lower cost and abundance. researchgate.netmdpi.comconfex.com In these batteries, the Cu(II)/Cu(I) redox couple is typically used in the positive half-cell. researchgate.net The stability of the cuprous (Cu⁺) ion, achieved through complexation with chloride ions, is essential for the battery's operation. mdpi.comconfex.com
The composition of the electrolyte is critical to performance. A copper-to-chloride (Cu:Cl) ratio of 1:5 has been identified as necessary to ensure the solubility of the salt and the stability of the cuprous cations. mdpi.com A hybrid RFB system has been described that uses the Cu(I)/Cu(II) and Cu⁰/Cu(I) redox couples for the positive and negative half-cells, respectively, providing an open-circuit voltage of about 0.65 V. researchgate.net The presence of copper(II) chloride in the flow electrolytes can increase the battery's energy density and extend its operational lifetime. sarchemlabs.com The choice of supporting electrolyte, such as calcium chloride or hydrochloric acid, also significantly influences the physical and electrochemical properties of the system by affecting conductivity and the mobility of the copper species. mdpi.comconfex.com
Beyond RFBs, copper(II) chloride is being investigated as a high-potential electrode material for other next-generation batteries. sarchemlabs.com
It has a long history of being considered for rechargeable lithium batteries . nih.gov As a cathode material, CuCl₂ offers a high theoretical capacity of 400 mAh/g and operates through two redox couples: CuCl₂/CuCl at a potential of 3.41 V and CuCl/Cu at 2.74 V (vs. Li/Li⁺). nih.gov
More recently, CuCl₂ has been explored as a conversion-type positive electrode material for rechargeable aluminum batteries . rsc.orgresearchgate.net In this application, it demonstrated an initial discharge capacity of approximately 370 mAh/g, which is close to its theoretical value, and a high energy density of 426 mWh/g. researchgate.netrsc.org The battery operates with a two-stage discharge plateau around 1.5 V and 0.8 V. researchgate.net Research in this area is focused on improving the battery's cyclability and lifespan, with strategies such as reducing the particle size of the CuCl₂ active material being investigated. rsc.orgrsc.org
Electrocatalysis Utilizing Copper(II) Chloride Complexes
Copper(II) chloride and its complexes are recognized for their robust redox behavior, cycling between Cu(II), Cu(I), and occasionally Cu(III) states. This property makes them effective catalysts in a variety of electrochemical reactions. By mediating electron transfer, these complexes facilitate organic transformations that would otherwise require harsh chemical oxidants or reductants, thus aligning with the principles of green chemistry. mdpi.comrsc.org The versatility and cost-effectiveness of copper contribute to its growing importance in electrocatalysis. mdpi.com
Electrochemically Driven Synthetic Processes
The application of copper(II) chloride as a catalyst in electrochemically driven synthetic processes is a burgeoning field of research, offering sustainable and efficient pathways for the formation of complex organic molecules. These methods leverage electricity as a clean reagent to drive redox reactions, with the copper complex acting as a mediator. rsc.org
A notable application is in the formation of carbon-heteroatom bonds. For instance, CuCl₂ has been employed as a catalyst in the electrochemical C-H amination of arenes and the azidation of N-arylenamines, leading to the synthesis of valuable quinoxaline (B1680401) scaffolds. rsc.org In these processes, the copper catalyst is oxidized at the anode to a higher oxidation state, which then facilitates the desired bond formation before being regenerated, completing the catalytic cycle. rsc.org For example, in the azidation of N-arylenamines, a very low catalyst loading of 0.5 mol% CuCl₂ is sufficient, using anodic oxidation as a substitute for stoichiometric chemical oxidants. rsc.org
Copper(II) chloride also catalyzes electrochemical chlorination reactions. In one example, 1,3-dicarbonyl compounds were successfully chlorinated using hydrochloric acid as the chlorine source, where electrophilic chlorine (Cl+) was generated in situ through the anodic oxidation of chloride ions, a process facilitated by the copper catalyst. frontiersin.org This approach avoids the need for traditional, often hazardous, chlorinating agents.
Furthermore, copper catalysts derived from copper chloride precursors have demonstrated activity in the electrochemical reduction of carbon dioxide (CO₂) to valuable products like propylene. nih.gov Copper nanocrystals formed from a CuCl precursor showed a preference for forming facets that favor the adsorption of key intermediates in the CO₂ reduction pathway. nih.gov In the realm of energy conversion, trinuclear copper(II) complexes have been investigated as homogeneous electrocatalysts for water oxidation, a critical reaction for producing hydrogen fuel. mdpi.comresearchgate.net These complexes can facilitate the oxygen evolution reaction (OER) at relatively low overpotentials. mdpi.comresearchgate.net
Below is a table summarizing selected electrochemically driven synthetic processes utilizing copper(II) chloride complexes.
| Reaction Type | Substrate Example | Catalyst | Product | Key Findings |
| Azidation/Annulation | N-arylenamines | 0.5 mol% CuCl₂ | Quinoxaline scaffolds | Anodic oxidation replaces chemical oxidants; cascade strategy. rsc.org |
| Chlorination | 1,3-dicarbonyl compounds | CuCl₂ | Chlorinated dicarbonyls | In-situ generation of electrophilic chlorine from HCl. frontiersin.org |
| C-H Amination | Arenes | Copper catalyst | Aromatic amines | Employs electricity as a clean oxidant. rsc.org |
| CO₂ Reduction | Carbon Dioxide | Copper nanocrystals from CuCl | Propylene | Facets of Cu nanocrystals favor key intermediate adsorption. nih.gov |
| Water Oxidation | Water | Trinuclear copper(II) complex | Dioxygen | Homogeneous catalysis with a turnover frequency of ~19 s⁻¹ at pH 7. researchgate.net |
Electrochemical Sensing and Detection
The unique electrochemical properties of copper(II) chloride and its complexes are harnessed for the development of sensitive and selective sensors. The interaction of the copper center with specific analytes can induce a measurable change in its electrochemical response, such as a shift in redox potential or a change in current, forming the basis for detection.
Detection of Anions (e.g., Chloride Ions) Using Copper(II) Complexes
Copper(II) complexes have been effectively utilized in the fabrication of electrochemical sensors for the detection of anions, including chloride ions. mdpi.comrsc.org The sensing mechanism often relies on the coordination of the target anion to the copper center of the complex, which is immobilized on an electrode surface. This binding event alters the electronic environment of the copper ion, leading to a distinct change in the electrochemical signal recorded by techniques like cyclic voltammetry (CV). mdpi.com
For example, a mixed-ligand copper(II) complex based on oxindole (B195798) and dithiocarbamate (B8719985) derivatives has been synthesized and used to modify an indium tin oxide (ITO) electrode for chloride ion detection. mdpi.com When tested in a neutral buffer solution containing sodium chloride, the modified electrode exhibited a significant increase in both cathodic and anodic currents, indicating its capability to sense chloride ions. mdpi.com The process involves the direct interaction of chloride ions with the copper(II) complex, which modulates the electron transfer process at the electrode-solution interface. mdpi.com
In another approach, gold electrodes were modified with a redox-active layer composed of dipyrromethene complexes with Cu(II) and a specific anion receptor. acs.org These sensors demonstrated high sensitivity for chloride ions in aqueous solutions, even at picomolar concentrations. The high selectivity for chloride over other anions like sulfate and bromide was attributed to a higher binding constant and a stronger electronic effect between the copper center and the chloride anion within the complex. acs.org
The table below highlights key aspects of electrochemical anion sensors based on copper(II) complexes.
| Sensor Configuration | Target Anion | Detection Principle | Limit of Detection (LOD) |
| Mixed-ligand Cu(II) complex on ITO electrode | Chloride (Cl⁻) | Change in cathodic and anodic current upon Cl⁻ binding. mdpi.com | Not specified |
| Cu(II)-dipyrromethene complex on gold electrode | Chloride (Cl⁻) | Change in redox activity upon anion binding to the receptor. acs.org | 1.0 pM acs.org |
| Au(I)-Cu(I) heterotrimetallic alkynyl cluster on graphite (B72142) electrode | Various anions including Cl⁻ | Anion insertion during ferrocenyl-centered oxidation. nih.gov | Not specified |
Biosensing Applications Based on Copper(II) Chloride Modified Electrodes
Electrodes modified with copper(II) chloride serve as versatile platforms for various biosensing applications, particularly for non-enzymatic detection of biological molecules. The catalytic activity of the immobilized copper species towards the oxidation or reduction of the target analyte enables sensitive and direct electrochemical measurement.
A significant application is in the non-enzymatic sensing of glucose. A screen-printed carbon electrode (SPCE) modified with copper(II) ions and graphene oxide (GO) has been developed for the electrooxidation of glucose. frontiersin.org In an alkaline solution, the Cu(II)/GO-modified electrode demonstrated a distinct oxidation current for glucose starting from +0.30 V, a response not observed on bare or GO-modified electrodes. frontiersin.org This electrocatalytic activity is attributed to the redox cycling of copper species (Cu(II)/Cu(III)) on the electrode surface, which facilitates the oxidation of glucose.
Beyond small molecules, these modified electrodes can be integrated into immunosensors. The same Cu(II)/GO-modified SPCE platform was used to develop a label-free immunosensor. frontiersin.org In this setup, antibodies are immobilized on the electrode surface. The binding of the target antigen to the antibody can be detected by monitoring the change in the square wave voltammetry (SWV) response of the Cu(II) redox probe. frontiersin.org This indicates that the antigen-antibody interaction at the surface influences the electron transfer properties of the underlying copper-modified electrode.
Furthermore, copper(II) chloride has been used in the synthesis of nanomaterials for biosensor development. For instance, 3D cubic nanostructures of europium-doped cuprous oxide (Eu³⁺/Cu₂O), synthesized using CuCl₂ as a precursor, were used to modify a carbon paste electrode. rsc.org This modified electrode served as a sensitive electrochemical DNA biosensor for the anticancer drug cytarabine, by monitoring changes in the guanine (B1146940) oxidation signal upon interaction with the drug. rsc.org
The table below summarizes biosensing applications involving copper(II) chloride-modified electrodes.
| Biosensor Type | Target Analyte | Electrode Modification | Detection Principle |
| Non-enzymatic Sensor | Glucose | Cu(II)/Graphene Oxide on SPCE | Electrocatalytic oxidation of glucose by Cu(II)/Cu(III) redox couple. frontiersin.org |
| Label-free Immunosensor | Immunoglobulin G (IgG) | Cu(II)/Graphene Oxide on SPCE | Change in Cu(II) SWV signal upon antigen-antibody binding. frontiersin.org |
| DNA Biosensor | Cytarabine (anticancer drug) | Eu³⁺/Cu₂O nanostructures (from CuCl₂) on CPE | Monitoring changes in the guanine signal of dsDNA upon drug interaction. rsc.org |
Computational and Theoretical Studies on Copper Ii Chloride Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become an indispensable method for studying the electronic structure and properties of copper(II) chloride and its complexes. Due to the d⁹ electronic configuration of the Cu(II) ion, these systems often exhibit fascinating phenomena such as Jahn-Teller distortions, which DFT can effectively model. acs.orgmdpi.com Calculations using various functionals, such as B3LYP, PBEPBE, and CAM-B3LYP, combined with appropriate basis sets, have been successfully applied to a wide range of Cu(II) chloride systems. mdpi.comub.edubeilstein-journals.org
Studies have shown that DFT can accurately model the distorted coordination environments typical of Cu(II) centers. For instance, in complexes with ligands such as L-histidine or substituted pyridines, DFT calculations have confirmed distorted square planar or square pyramidal geometries. mdpi.comub.eduacs.org The Addison parameter (τ₅), a geometric criterion used to distinguish between square pyramidal and trigonal bipyramidal structures, is often calculated from DFT-optimized geometries to quantify the level of distortion. mdpi.commdpi.com In a study of a binuclear copper(II) complex with a pyrazine-based ligand, DFT was used to confirm the distorted trigonal bipyramidal geometry around the copper centers. rsc.org Similarly, DFT has been used to investigate the structures of hydrated copper chloride anions, such as [CuCl₃(H₂O)ₙ]⁻ and [CuCl₄(H₂O)ₙ]²⁻, predicting the relative stability of different coordination numbers and geometries in aqueous solutions. researchgate.net These theoretical models are crucial for understanding the structural dynamics and the influence of the ligand field and crystal packing effects on the coordination sphere of the copper ion. mdpi.comsemanticscholar.org
Table 1: Selected DFT-Calculated Geometrical Parameters for Copper(II) Chloride Complexes
| Complex | Method (Functional/Basis Set) | Key Geometric Feature | Calculated Bond Lengths/Angles | Reference |
| [Cu(l-His)Cl₂] | PBE1PBE/6-311++G(d,p) & SDD for Cu | Distorted square planar geometry | a = 9.992 Å, b = 5.937 Å, c = 17.472 Å (Lattice parameters) | acs.orgnih.gov |
| [Cu₂(µ₂-Pz⁴)(DMSO)₂Cl₄] | B3LYP/6-31+G(d) | Binuclear complex, five-coordinate Cu(II) | Cu-N, Cu-O, Cu-Cl bonds calculated, showing small deviations from X-ray data | mdpi.com |
| [Cu₄(sym-cmp)₂Cl₂(H₂O)₂] | B3LYP/6-31G(d) | Dimer-of-dimers tetranuclear complex, square-pyramidal geometry | Apical Cu-Cl distance: 2.8011(13) Å; Basal Cu-Cl distances: 2.3124(13)–2.3630(12) Å | mdpi.com |
| catena-dichloro(2-chloro-3-methylpyridine)copper(II) | B3LYP/TZVP | Square pyramidal Cu(II) chains | Coordination spheres confirmed to be significantly closer to square pyramidal than trigonal bipyramidal | ub.edu |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions involving copper(II) chloride, allowing for the identification of intermediates, transition states, and the determination of activation barriers. researchgate.net This provides a mechanistic understanding that is often difficult to obtain solely through experimental means.
For example, DFT calculations have been employed to study the mechanism of formation of copper(II) chloro complexes in solution, revealing the stepwise nature of ligand exchange. researchgate.net In the context of catalysis, the mechanism of the Deacon reaction (oxidation of HCl) has been investigated on copper surfaces using DFT, identifying key steps like oxygen adsorption, OH formation, and H₂O desorption. newcastle.edu.au Computational studies on the formation of a copper(II) complex from 2-hydrazinyl-4,5-dihydro-1H-imidazole and anthracene-9-carbaldehyde used DFT to propose a multi-step reaction mechanism involving several intermediates and transition states, identifying the rate-determining step. researchgate.net These studies highlight the ability of DFT to shed light on complex reaction pathways, including those in aerobic copper-catalyzed organic reactions where proposed mechanisms involving key copper intermediates are supported by DFT calculations. nih.gov
Time-dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra of copper(II) chloride complexes. These calculations help in assigning the observed UV-Vis spectral bands to specific electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. beilstein-journals.orgresearchgate.net For instance, TD-DFT calculations on a copper(II) complex with a phthalazine-based ligand assigned an experimental band at 710 nm to d-d transitions with some metal-to-ligand charge transfer (MLCT) character. beilstein-journals.org
Furthermore, DFT is used to compute vibrational frequencies (IR and Raman spectra). researchgate.net By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved. mdpi.comacs.org This is particularly useful for identifying the coordination modes of ligands and understanding how they are affected by complexation with the copper(II) ion. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results, accounting for anharmonicity and other systematic errors in the calculations. beilstein-journals.org
Table 2: DFT-Calculated Spectroscopic Data for Copper(II) Chloride Complexes
| Complex / System | Method | Property Calculated | Calculated Value (nm or cm⁻¹) | Experimental Value (nm or cm⁻¹) | Reference |
| [Cu(L)Cl₂] (L=phthalazine deriv.) | CAM-B3LYP/6-311++(d,p)/Lanl2DZ(Cu) | Electronic Transition | 649, 638 nm | 710 nm | beilstein-journals.org |
| [Cu₂(µ₂-Pz⁴)(DMSO)₂Cl₄] | B3LYP/6-31+G(d) | Vibrational Frequency (ν(Cu–Cl)) | - | 260 cm⁻¹ | mdpi.com |
| [CuCl₃(H₂O)₃]⁻ | LC-ωPBE/6-311+G(d,p) | Electronic Transition | ~280, ~400 nm | 284, 384 nm | researchgate.net |
| [Cu(l-His)Cl₂] | PBE1PBE/6-311++G(d,p) & SDD | Vibrational Modes | Good agreement with experimental FT-IR and Raman spectra | - | acs.orgnih.gov |
The magnetic properties of polynuclear copper(II) chloride complexes are of significant interest, and DFT provides a framework for quantifying the magnetic exchange interactions between copper centers. The broken-symmetry (BS) DFT approach is commonly used to calculate the magnetic exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the interaction. researchgate.net
This method has been successfully applied to various systems, including one-dimensional copper(II) chloride chains and tetranuclear copper clusters. researchgate.netchemrxiv.org For example, in a one-dimensional coordination polymer made of copper(II) chloride and 1,2,4-triazole (B32235), DFT calculations indicated an antiferromagnetic exchange, which was consistent with experimental magnetic susceptibility measurements. chemrxiv.org In another study on bichloride-bridged Cu(II) chains, DFT calculations confirmed strong ferromagnetic exchange, with calculated J values closely matching experimental data. ub.edu These theoretical results are crucial for establishing magneto-structural correlations, which relate the magnetic properties to specific structural features like bridging angles and bond distances. uj.edu.pl
Table 3: Selected Broken-Symmetry DFT Calculated Magnetic Exchange Coupling Constants (J) for Copper(II) Chloride Complexes
| Complex | DFT Method (Functional/Basis Set) | Calculated J (cm⁻¹) | Experimental J (cm⁻¹) | Magnetic Interaction | Reference |
| [Cu₂(L)Cl₂] (L=macrocyclic Schiff base K2) | B3LYP | -288 | -280 | Antiferromagnetic | uj.edu.pl |
| 1D CuCl₂-triazole polymer | - | - | θ = -3.39 K | Antiferromagnetic | chemrxiv.org |
| [Cu₄OCl₆(mor)₄] (mor=morpholine) | - | Jₐ/k = -6.33 K, Jₑ/k = -0.76 K | - | Antiferromagnetic | researchgate.net |
| catena-dichloro(pyridine-derivative)copper(II) | B3LYP/TZVP | - | J = 69.0(7) K (73.9(4) K for analogue) | Ferromagnetic | ub.edu |
Molecular Dynamics (MD) Simulations
While DFT is excellent for studying static properties and reaction pathways of relatively small systems, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of larger systems over longer timescales. For copper(II) chloride, MD simulations are particularly valuable for studying its behavior in aqueous solution.
A significant challenge in simulating copper(II) chloride systems is the need for accurate force fields that can describe complex chemical phenomena, including bond formation/breaking and charge transfer. Classical force fields are generally inadequate for this purpose. To address this, reactive force fields, such as ReaxFF, have been developed. acs.orgresearchgate.netnih.gov
A ReaxFF force field for aqueous copper chloride has been specifically developed and validated. acs.orgnih.gov The parameters for this force field were trained against a large dataset of energies derived from DFT calculations for various copper-chloride and copper-chloride-water clusters. acs.orgresearchgate.net The optimization process involved an iterative cycle where the parameters were refined against configurations generated from ReaxFF MD simulations until the results were consistent with the DFT data. nih.gov The resulting force field was validated by performing MD simulations on aqueous copper-chloride systems. researchgate.net These simulations successfully reproduced known experimental observations, including the structural properties of the solutions and the Jahn-Teller distortion of the copper complexes, demonstrating the applicability of ReaxFF for the accurate characterization of aqueous copper chloride. acs.orgnih.gov This provides a computationally efficient tool for investigating the properties and functions of these ions in various environments. acs.orgscm.com This validated force field has been used to study phenomena like the interaction of chloride ions with copper oxide surfaces in aqueous media. nih.gov
Table 4: Overview of ReaxFF Development for Aqueous Copper(II) Chloride
| Feature | Description |
| Force Field Type | ReaxFF (Reactive Force Field) |
| System | Aqueous Copper Chloride (Cu/Cl/H/O) |
| Training Data | Large set of DFT-derived energies for condensed-phase copper-chloride clusters and copper-chloride/water clusters. |
| Optimization Method | Iterative training against configurations generated from ReaxFF MD simulations, with comparison to DFT values. |
| Validation | MD simulations of chloride/water and copper-chloride/water systems. Results were compared with previous experimental and computational studies. |
| Key Validated Properties | Structural properties of the solution; Evidence of Jahn-Teller distortion for copper complexes. |
| Reference | acs.org, researchgate.net, nih.gov |
Computational Thermodynamics and Kinetics
Computational chemistry provides indispensable insights into the thermodynamic stability and kinetic behavior of Copper(II) chloride systems. Methods like Density Functional Theory (DFT) are frequently employed to explore reaction mechanisms, calculate thermodynamic parameters, and model reaction rates. nih.govdergipark.org.tr These theoretical approaches can elucidate the energetics of complex formation and the pathways of chemical reactions involving CuCl₂.
For instance, DFT studies have been used to investigate the intramolecular oxidative coupling reactions mediated by CuCl₂, revealing that the key step involves the formation of an amidyl radical. nih.govscilit.com Such studies can determine the rate-limiting steps of a reaction sequence. nih.gov Thermodynamic analysis, often coupled with experimental techniques like thermogravimetric analysis (TGA), is also used to study the decomposition of CuCl₂. mun.ca Computational models help to predict the conditions under which specific reactions, such as the hydrolysis of CuCl₂, will occur and can be used to develop preliminary kinetic correlations. mun.ca
A significant application of computational modeling is the determination of thermodynamic data for the stepwise formation of copper(II)-chloro complexes. The general equilibrium for this process is:
[CuClₙ₋₁]⁽³⁻ⁿ⁾⁺ + Cl⁻ ⇌ [CuClₙ]⁽²⁻ⁿ⁾⁺
Computational methods, in conjunction with experimental data from techniques like spectrophotometry and calorimetry, allow for the calculation of formation constants (Kₙ) and the associated enthalpy (ΔHₙ) and entropy (ΔSₙ) changes for each step. researchgate.netresearchgate.net
Table 2: Experimentally Determined Thermodynamic Parameters for Stepwise Formation of Cu(II)-Chloro Complexes in DMSO at 25 °C
| Reaction Step | log(Kₙ) | ΔHₙ (kJ mol⁻¹) | ΔSₙ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Cu²⁺ + Cl⁻ ⇌ [CuCl]⁺ | 5.37 | -1.5 | 99 |
| [CuCl]⁺ + Cl⁻ ⇌ [CuCl₂]⁰ | 4.88 | 1.1 | 96 |
| [CuCl₂]⁰ + Cl⁻ ⇌ [CuCl₃]⁻ | 2.92 | -13.3 | 12 |
| [CuCl₃]⁻ + Cl⁻ ⇌ [CuCl₄]²⁻ | 1.30 | -30.0 | -75 |
Data derived from calorimetric and spectrophotometric titrations in DMSO containing 0.2 mol dm⁻³ (C₂H₅)₄NClO₄. researchgate.net
Modeling Equilibria and Reaction Rates in Solution
Computational models are essential for predicting the equilibrium distribution of species and the rates of reactions in complex Copper(II) chloride solutions. Chemical models can account for the formation of various species, including mixed complexes, and can be used to predict how extraction and co-extraction processes are affected by experimental conditions. capes.gov.br For example, models have been developed to describe the solvent extraction of Cu(II) from acidic chloride solutions, considering the coextraction of multiple species like MCl₄(H₂L)₂, MCl₄(H₂L)₂·HCl, and ML₂. capes.gov.br
Equilibrium models have also been constructed to quantitatively calculate the distribution ratios of copper and ammonia (B1221849) during extraction from alkaline media, taking into account the formation of various copper-ammine and copper-chloride complexes. jst.go.jp These models are validated against experimental data and can be applied across different solution compositions (e.g., nitrate (B79036), sulfate (B86663), and chloride media). jst.go.jp
The kinetics of complex formation and dissociation can be studied using a combination of transient absorption spectroscopy and DFT calculations. nih.gov For instance, the recombination of [CuCl₃]⁻ and Cl⁻ to form [CuCl₄]²⁻, following photochemical dissociation, was found to occur with bimolecular rate constants of (9.0 ± 0.1) × 10⁷ M⁻¹s⁻¹ in acetonitrile (B52724) and (5.3 ± 0.4) × 10⁸ M⁻¹s⁻¹ in dichloromethane (B109758). nih.gov These studies reveal that the reaction mechanism is solvent-dependent, proceeding via a simple one-step addition in dichloromethane but through an associative interchange mechanism involving a solvent-containing intermediate in acetonitrile. nih.gov
Advanced Chemometric and Statistical Analyses
The complex datasets generated from spectroscopic and computational studies of Copper(II) chloride systems often require advanced statistical methods for a full interpretation. Chemometrics, which applies mathematical and statistical methods to chemical data, is crucial for extracting meaningful information, such as identifying the number of distinct species in a solution, correlating spectral features with specific chemical changes, and classifying samples.
Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are two powerful multivariate analysis techniques widely used to interpret spectroscopic data from Copper(II) chloride systems. wikipedia.orgnirpyresearch.com
PCA is an unsupervised dimensionality-reduction technique that transforms a large set of correlated variables (e.g., absorbance at many wavelengths) into a smaller set of uncorrelated variables called principal components (PCs). nirpyresearch.com This method is used to identify the number of independent factors needed to describe the measured spectra. geologyscience.ru For example, PCA of UV spectra from Cu(II)-chloride solutions at different temperatures indicated that at least three factors, corresponding to three distinct Cu(I)–chloride complexes, were necessary to describe the data. geologyscience.ru Similarly, analysis of UV spectra of Cu(II) in hydrothermal brines suggested the presence of at least five distinct species. usra.edu
LDA is a supervised classification method that finds a linear combination of features that best separates two or more classes of objects. wikipedia.org It is often used after PCA to maximize the separation between predefined groups. The combination of PCA-LDA is particularly effective for analyzing subtle biochemical or chemical changes. In one study, Raman spectroscopy combined with PCA-LDA was used to analyze the response of nematodes to Copper(II) chloride exposure. researchgate.net The resulting one-dimensional PCA-LDA scatter plot clearly segregated the control group from the exposed groups based on their biochemical fingerprints. researchgate.net Further analysis of the cluster vectors identified specific spectral shifts, indicating an increase in carbohydrates and a reduction in the amino acid phenylalanine upon exposure to Copper(II) chloride. researchgate.net This demonstrates the power of these statistical tools to not only classify but also to help identify the underlying chemical changes responsible for the classification.
Environmental Remediation Applications of Copper Ii Chloride
Wastewater Treatment and Purification
Copper(II) chloride plays a multifaceted role in the treatment and purification of wastewater, primarily by aiding in the removal of other contaminants and by catalytically breaking down persistent organic pollutants.
Removal of Heavy Metal Contaminants
While copper itself is a heavy metal that requires removal from wastewater sid.irnih.govmdpi.comresearchgate.net, copper(II) chloride can be used to create modified adsorbents for the removal of other metallic and non-metallic pollutants. Natural clays (B1170129) like bentonite (B74815), for instance, can be chemically modified with a copper(II) chloride solution. This process enhances the material's surface properties and improves its capacity to adsorb various contaminants from industrial effluents. koreascience.kr The modification involves treating the clay with a CuCl₂ solution, which can be heated to between 60–70 °C to speed up the reaction. koreascience.kr This technique leverages the chemical properties of copper(II) chloride to create more effective materials for broader wastewater treatment applications. Conventional methods for heavy metal removal, such as chemical precipitation, ion exchange, and adsorption, are often employed to manage water contaminated with metals like copper. sid.irnih.gov
Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals, Pesticides)
Copper(II) chloride is an effective catalyst for the degradation of various persistent organic pollutants found in industrial wastewater, including dyes, pharmaceuticals, and pesticides. mdpi.comsemanticscholar.orgrhhz.netresearchgate.net Its catalytic action is typically harnessed in advanced oxidation processes (AOPs), which generate highly reactive radicals to break down complex organic molecules. oaepublish.com
In the treatment of dye-contaminated water, copper(II) chloride has demonstrated significant efficacy. Research shows that CuCl₂ can act as a homogeneous photocatalyst for the degradation of azo dyes like Congo red. In one study, over 99% of the dye was removed within 90 minutes under sunlight when using CuCl₂ in an air-supplied, alkaline solution. The degradation process was found to follow pseudo-first-order kinetics.
The versatility of copper extends to its use in metal-organic frameworks (MOFs) and other composite materials for photocatalysis. For example, a multi-metal MOF containing a {Cu₄Cl}⁷⁺ cluster, derived from a copper source, was able to degrade 97% of Rhodamine B under visible light. rhhz.net Similarly, covalent organic frameworks (COFs) have been combined with copper to create CuO/COF heterojunctions that effectively degrade dyes like malachite green. mdpi.com These advanced materials highlight the critical role of copper compounds, often synthesized from precursors like CuCl₂, in developing next-generation water treatment technologies.
Table 1: Selected Research on the Degradation of Organic Dyes Using Copper-Based Catalysts
| Pollutant | Catalyst System | Efficiency | Time | Light Source |
|---|---|---|---|---|
| Congo Red | Homogeneous CuCl₂ | >99% removal | 90 min | Sunlight |
| Rhodamine B | {Cu₄Cl}⁷⁺ based MOF | 97% degradation | 70 min | Visible Light |
| Malachite Green | CuO/COF Heterojunction | >90% degradation | 180 min | Visible Light |
Desulfurization Processes for Fuel Upgrading
4 RSH + O₂ → 2 RSSR + 2 H₂O
The CuCl₂ catalyst can be employed in various forms, including as a fixed-bed or a slurry with materials like fuller's earth. google.combritannica.com
Modern advancements have integrated copper(II) chloride into more sophisticated materials for enhanced desulfurization. Bentonite clays and zeolites modified with CuCl₂ have been developed as effective adsorbents for sulfur compounds like dimethyl sulfide (B99878) (DMS) and propylmercaptan. koreascience.kr In one study, bentonite loaded with 15 wt% Cu(II) achieved a maximum sulfur adsorption capacity of 235 mg-S/g of adsorbent. koreascience.kr The mechanism involves a complexation reaction between the copper ions on the adsorbent surface and the sulfur compounds in the fuel. koreascience.kr
Table 2: Performance of Copper(II) Chloride-Modified Adsorbents in Desulfurization
| Adsorbent | Sulfur Compounds | Adsorption Capacity | Notes |
|---|---|---|---|
| 15 wt% Cu(II) on Bentonite | Dimethyl Sulfide (DMS), Propylmercaptan (PM) | 235 mg-S/g | Capacity reached a maximum at 15% Cu(II) loading. koreascience.kr |
| Cu(I)-Y Zeolite | Thiophene, Benzothiophene | High affinity via π-complexation | Cu(II) precursors are reduced to Cu(I) for activity. dicp.ac.cn |
Catalytic Reduction of Carbon Dioxide (CO₂)
The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a key strategy for carbon recycling. acs.org Copper-based catalysts are unique in their ability to convert CO₂ into hydrocarbons and alcohols like ethylene (B1197577) and ethanol. acs.orgosti.gov While not always the direct catalyst, copper(II) chloride often plays a role as a precursor or as a component in the electrolyte solution that facilitates the formation of the active catalytic species. osti.gov
Research into nanostructured copper catalysts has shown that the presence of chloride ions in the electrolyte can be crucial. For instance, the formation of highly selective copper nanocube catalysts that favor ethylene production over methane (B114726) was initially thought to proceed via a copper(I)-chloride precursor. osti.gov Although later studies identified the direct precursor as copper(I)-oxide, the process involved adding potassium chloride (KCl) to the electrolyte, highlighting the role of chloride ions in creating the catalytic environment. osti.govacs.org The resulting catalyst demonstrated an ethylene to methane product ratio greater than 100:1. osti.gov
Other research has explored copper(II) complexes and Cu₂O-derived copper catalysts where palladium(II) chloride was added to the electrolyte, which successfully shifted the product selectivity towards ethane. researchgate.net These findings underscore the importance of copper compounds and the electrolyte composition in directing the reaction pathways for CO₂ reduction. osti.govresearchgate.net
Role of Copper(II) Chloride in Copper-Based Nanomaterials for Environmental Catalysis
Many of the advanced environmental applications mentioned above rely on the unique properties of copper-based nanomaterials, and copper(II) chloride is a fundamental precursor for their synthesis. acs.orgmdpi.com The chemical reduction of a copper salt is the most common method for producing copper nanoparticles (CuNPs), with CuCl₂ being one of the most frequently used precursors. mdpi.comchemmethod.com
In a typical synthesis, a CuCl₂ solution provides the Cu²⁺ ions, which are then reduced to metallic copper (Cu⁰) or copper oxides (e.g., CuO) by a reducing agent. uaeu.ac.aeuobaghdad.edu.iq This process allows for the creation of various nanostructures, including nanoparticles and nanocubes. mdpi.comuobaghdad.edu.iq These nanomaterials exhibit exceptional catalytic qualities due to their high surface-area-to-volume ratio and unique electronic properties, making them far more effective than bulk materials. acs.org
For example, copper oxide (CuO) nanoparticles prepared from a copper(II) chloride precursor have been shown to have a high surface area (40-60 m²/g) and are effective in the catalytic decomposition of hazardous chlorinated hydrocarbons. uaeu.ac.ae Copper nanocubes synthesized from CuCl₂ have been used for catalytic esterification, another important industrial reaction. uobaghdad.edu.iq Ultimately, the role of copper(II) chloride as a starting material is foundational to the development of a wide range of high-performance copper-based nanomaterials used for environmental catalysis. acs.orgmdpi.comchemmethod.com
Biomimetic and Biological Significance of Copper Ii Chloride Complexes
Modeling Metalloenzyme Active Sites
The structural and functional modeling of metalloenzyme active sites provides invaluable insights into their catalytic mechanisms. Copper(II) chloride complexes have been instrumental in mimicking the functions of copper-containing enzymes, particularly those involved in dioxygen activation.
Tyrosinase and Catechol Oxidase Mimicry for Dioxygen Activation
Tyrosinase and catechol oxidase are type-3 copper enzymes that play crucial roles in melanin (B1238610) synthesis and the browning of fruits and vegetables, respectively. Both enzymes catalyze the oxidation of phenols. The synthesis of dinuclear copper complexes with coordinated chlorides serves as a biomimetic model for the binding of chloride to tyrosinase and catechol oxidase. scielo.org.arscielo.org.ar These models are pivotal in understanding how these enzymes activate dioxygen.
Researchers have successfully synthesized copper(II) complexes that mimic the catalytic activity of these enzymes. For instance, a complex with the ligand α,α'-bis[bis[2-(1'-methyl-2'-benzimidazolyl)ethyl]amino]-m-xylene demonstrated the ability to reversibly bind dioxygen and subsequently oxidize a phenol (B47542) to a catechol at low temperatures. scielo.org.ar This was a significant step in creating functional tyrosinase models. Similarly, various copper complexes have been shown to catalyze the oxidation of catechols to quinones, mimicking the activity of catechol oxidase. imist.mauniversiteitleiden.nl The catalytic efficiency of these model systems is often influenced by the geometry of the copper center and the nature of the ligands. imist.maiicbe.org
The study of these biomimetic complexes has revealed that dinuclear copper centers are generally more reactive than mononuclear ones in catechol oxidation. researchgate.net The steric compatibility between the dicopper site and the substrate is also believed to be advantageous for catalytic activity. researchgate.net Furthermore, simple bis(oxazoline) ligands have been shown to support biomimetic copper/dioxygen chemistry, forming μ-η²:η²-peroxodicopper(II) species that are structural and functional mimics of the oxy-forms of type III dicopper proteins. uni-goettingen.de
Mechanisms of Phenol Oxidation and Hydroxylation
The oxidation of phenols by copper(II) chloride complexes can proceed through different mechanisms depending on the nature of the phenol substrate. Studies have shown that phenols with electron-withdrawing substituents are oxidized via a proton-transfer/electron-transfer (PTET) mechanism. rsc.orgresearchgate.net In contrast, phenols with electron-donating substituents are oxidized through a concerted proton/electron transfer (CPET) mechanism. rsc.orgresearchgate.net The geometry of the copper complex and the nature of the halide ligands also play a crucial role in these oxidation reactions. rsc.orgresearchgate.net
Copper complexes have also been developed to catalyze the hydroxylation of aromatic compounds, a reaction of significant industrial importance. researchgate.netacs.org For example, copper(I) complexes have been shown to catalyze the direct hydroxylation of benzene (B151609) to phenol with high selectivity using hydrogen peroxide as the oxidant. researchgate.net The mechanism of these reactions is often proposed to involve radical intermediates. researchgate.net Some dicopper catalysts can hydroxylate benzene to phenol with very high selectivity, proceeding through an electrophilic Cu(II)(μ-O•)Cu(II)–OH intermediate. researchgate.net
Copper(II) Chloride as a Redox Mediator in Biological Systems
The redox activity of copper is fundamental to its biological roles. Copper(II) chloride can act as a redox mediator, participating in electron transfer reactions that are vital for various physiological processes. The Cu(II)/Cu(I) redox couple is central to the function of many copper-containing enzymes involved in cellular respiration and the detoxification of reactive oxygen species (ROS). patsnap.com
In certain contexts, copper complexes can be considered redox mediators rather than true biomimetic catalysts. For example, in the electrochemical sensing of neurotransmitters, a bis(2,2′-bipyridil)copper(II) chloride complex acts as a redox mediator where the Cu(II) is electrochemically reduced to Cu(I), which is then chemically oxidized by hydrogen peroxide, allowing for the detection of the analyte. mdpi.com
Under ischemic conditions, which involve oxidative stress and acidosis, copper ions can dissociate from their carrier proteins like albumin. nih.gov These "free" copper ions, when reduced to Cu(I) by antioxidants such as ascorbate (B8700270) or glutathione, can catalyze the reduction of nitrite (B80452) to nitric oxide (NO). nih.gov This non-enzymatic generation of NO, a potent vasodilator, may represent a protective mechanism against ischemic stress. nih.gov
Pharmacological and Biomedical Research Potential
The unique chemical properties of copper(II) chloride complexes have led to extensive research into their potential pharmacological applications, particularly in the fields of cancer and infectious diseases.
Anticancer Activity of Copper(II) Coordination Compounds
Copper coordination compounds have emerged as a promising alternative to platinum-based anticancer drugs, potentially offering lower toxicity. nih.gov The anticancer mechanisms of copper complexes are diverse and include the induction of reactive oxygen species (ROS) leading to oxidative stress, inhibition of the proteasome and telomerase, and interaction with DNA. nih.govoatext.com
Many copper(II) complexes exhibit significant cytotoxicity against various cancer cell lines, often surpassing the activity of the widely used drug cisplatin. oatext.commdpi.com For example, a copper(II) complex with a 5-chloro-2-N-(2-quinolylmethylene)aminophenol ligand showed potent cytotoxicity against lung cancer cells and inhibited tumor growth in vivo. mdpi.com The proposed mechanisms for this complex included inducing mitochondrial apoptosis, DNA damage, and cell cycle arrest. mdpi.com Another study on a pyrazine-based copper(II) complex found that its anticancer activity was linked to oxidative stress and redox imbalance. rsc.orgresearchgate.net
The ligands coordinated to the copper center play a crucial role in modulating the anticancer activity. oatext.com It is hypothesized that in some cases, the complex acts as a "carrier" to deliver copper ions into the cell, where the redox cycling of copper generates cytotoxic ROS. oatext.com
Table 1: Anticancer Activity of Selected Copper(II) Complexes
| Complex/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cu complex (C1) with 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 (Lung) | 3.93 | mdpi.com |
| Cisplatin | A549 (Lung) | >100 | mdpi.com |
| Cu(L) pyrazine-based complex | HeLa (Cervical) | 17.50 | rsc.orgresearchgate.net |
| Cu(II) complex C2 with imidazolidin-2-one moiety | HepG2 (Liver) | Data not fully available | mdpi.com |
| Cu(II) complex C2 with imidazolidin-2-one moiety | T98G (Glioblastoma) | Data not fully available | mdpi.com |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Properties Against Pathogens
The increasing prevalence of antimicrobial resistance has spurred the search for new therapeutic agents, and copper complexes have shown significant promise. mdpi.com Their antimicrobial activity stems from their ability to generate ROS, disrupt microbial cell membranes, inhibit essential enzymes, and cleave DNA. mdpi.comnih.gov
Copper(II) complexes, particularly those with Schiff base, amino acid, and heterocyclic ligands, have demonstrated potent activity against a broad spectrum of bacteria and fungi. mdpi.com The antimicrobial efficacy is often influenced by factors such as the type of ligand, coordination geometry, and lipophilicity of the complex. mdpi.com In many instances, the copper complexes exhibit greater antimicrobial activity than the free ligands. mdpi.com For example, copper(II) complexes of nitrobenzoylthiourea derivatives showed enhanced antibacterial activity compared to the ligands alone, especially against gram-negative bacteria. unimas.my
Copper(II) bis(thiosemicarbazonato) complexes have been shown to be effective against several human pathogens, including Neisseria gonorrhoeae, Mycobacterium tuberculosis, and Staphylococcus aureus. nih.gov The mechanism of action for these complexes is thought to involve the inhibition of respiratory dehydrogenases in the electron transport chain. nih.gov
Table 2: Antimicrobial Activity of a Copper(II) Complex
| Complex | Microorganism | MIC (µg/mL) | Reference |
| Cu(II) Schiff base complex | E. coli | 64 | mdpi.com |
| Cu(II) Schiff base complex | S. aureus | 32 | mdpi.com |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Mechanisms and Investigations
The antioxidant properties of copper(II) chloride complexes are a significant area of research, with numerous studies exploring their mechanisms of action and potential as therapeutic agents. These complexes often exhibit biomimetic activities, mimicking the function of natural antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govresearchgate.net Their antioxidant capacity is typically investigated through various in vitro assays that measure their ability to scavenge free radicals and modulate oxidative stress.
The primary antioxidant mechanisms of copper(II) chloride complexes involve their ability to participate in redox reactions. The copper(II) ion can be reduced to copper(I), a process that can facilitate the neutralization of reactive oxygen species (ROS). rsc.org This redox cycling is central to their SOD-mimetic activity, where they catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.govresearchgate.netbirzeit.edu This action helps to mitigate the cellular damage caused by superoxide, a highly reactive free radical.
Investigations into the antioxidant activity of these complexes commonly employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net In these tests, the copper complexes donate an electron to the stable free radicals, leading to a measurable change in color that indicates their scavenging potential. acs.org
Detailed Research Findings
Research has demonstrated that the antioxidant activity of copper(II) chloride complexes is influenced by the nature of the organic ligands coordinated to the copper center. For instance, the presence of electron-donating groups on the ligand can enhance the electron density at the copper ion, thereby improving its radical scavenging ability. mdpi.com
Several studies have reported the synthesis and characterization of novel copper(II) chloride complexes with significant antioxidant potential. The SOD-like activity of these complexes is a key focus, with many demonstrating the ability to catalyze the disproportionation of superoxide in solution. researchgate.net For example, mixed-ligand bipyridyl copper(II) complexes have shown high SOD-like activity, which is attributed to the lowering of the lowest unoccupied molecular orbital (LUMO) energy level upon introduction of the bipyridyl ligand. nih.gov
Kinetic studies have provided further insight into the antioxidant mechanisms. For some copper(II) complexes, the reaction with superoxide is a rapid process, with rate constants indicating efficient catalytic activity. acs.org The geometry of the complex and the nature of the co-ligands have been identified as crucial factors influencing their antioxidant efficacy. rsc.orgd-nb.info
The following interactive tables summarize findings from various studies on the antioxidant activity of different copper(II) chloride complexes.
Table 1: Antioxidant Activity of Various Copper(II) Chloride Complexes
| Complex | Assay | IC₅₀ (µg/mL) | Key Findings | Reference |
| Cu(II) complex with 3-ethylimidazolidin-2-one moiety (C4) | DPPH | 26.46 | Exhibited the strongest antioxidant properties among the tested complexes. | mdpi.com |
| Cu(II) complex with imidazolidin-2-one moiety (C2) | - | - | Found to be the most potent on HepG2 and T98G cancer cell lines. | mdpi.com |
| RI-1 complex | DPPH, FRAP, Total Antioxidant Ability | - | Showed the most spectacular antioxidant potential among the tested copper(II) complexes. | researchgate.net |
| Cu(II) complexes with terpene derivatives of ethylenediamine | LPO inhibition | - | Complex 4, a salen-type complex, showed the highest activity, comparable to the standard antioxidant BHT. | rsc.org |
| CuL complex (with imine quinoline (B57606) derivative) | DPPH | 153.3 ± 1.02 | Exhibited the highest antioxidant activity among the synthesized compounds. | acs.org |
| Copper(II) complex with lidocaine (B1675312) and ibuprofen (B1674241) amide-phenanthroline | HO• scavenging | 4.05 µM | Displayed greater scavenging activity than the free ligands and ascorbic acid. | nih.gov |
| [Cu(HL)Cl₂] (1) | Superoxide Dismutase (SOD) activity | - | Efficiently dismutases the superoxide anion (kcat = 3.08 × 10⁷ M⁻¹ s⁻¹). | acs.org |
| [TpMeMeCu(Cl)(H₂O)] (1) | SOD, GST, GSH-Rd | - | Showed the highest antioxidant activity compared to other synthesized complexes. | rsc.orgd-nb.info |
Table 2: Superoxide Dismutase (SOD)-like Activity of Copper(II) Complexes
| Complex | Method | IC₅₀ (µM) | Comments | Reference |
| Bridged Cu(II) complexes of 6-(methoxybenzylamino)purines | In vitro SOD-mimic activity | 0.253 - 1.250 | Compared to IC₅₀ = 0.480 µM for native bovine Cu,Zn-SOD. | nih.gov |
| Mixed-ligand bipyridyl Cu(II) complexes | Chemical superoxide anion-generating system | Low micromolar range | Demonstrated the highest SOD-like activity. | nih.gov |
| Binuclear copper(II) acetate (B1210297) complexes | Xanthine-xanthine oxidase-nitroblue tetrazolium method | 0.11 - 0.43 | Compared to 0.04 for the native Cu,Zn-SOD enzyme. | birzeit.edu |
| Tris(3,5-dimethylpyrazolyl)borate Cu(II) complexes | SOD assay | - | Complexes 1 and 2 showed the highest activity. | rsc.org |
| [Cu(HL)Cl₂] (1) | Kinetic studies | - | Promotes the fastest decomposition of H₂O₂ and efficiently dismutases the superoxide anion. | acs.org |
Materials Science Applications of Copper Ii Chloride
Synthesis of Advanced Functional Materials
Copper(II) chloride serves as a critical precursor and building block in the synthesis of sophisticated materials with tailored properties and architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs) with Specific Architectures
Copper(II) chloride is extensively used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands. The geometry and coordination preferences of the copper(II) ion, in conjunction with the structure of the organic linker, dictate the final architecture of the resulting framework.
Researchers have successfully synthesized various Cu(II)-based MOFs using copper(II) chloride as the metal source. For instance, the reaction of copper(II) chloride with ligands like 4,4′-dipyridyl under different solvothermal conditions can lead to the formation of MOFs with varying topologies, such as 2D and 3D structures. nih.govacs.org The coordination environment around the Cu(II) ion in these frameworks can range from tetrahedral to octahedral, influencing the material's properties. nih.govacs.org
The synthesis of a one-dimensional coordination polymer from copper(II) chloride and 1,2,4-triazole (B32235) in hydrochloric acid has been reported. chemrxiv.org Single-crystal X-ray diffraction revealed a structure where copper atoms are bridged by two chlorine atoms and a triazole molecule, forming an infinite chain. chemrxiv.org Similarly, reacting pyrazine (B50134) bis-tetrazole systems with copper(II) chloride has resulted in the formation of layered two-dimensional coordination structures. maynoothuniversity.ie
Table 1: Examples of Coordination Polymers and MOFs Synthesized with Copper(II) Chloride
| Ligand | Resulting Structure | Coordination Geometry of Cu(II) | Reference |
|---|---|---|---|
| 4,4′-dipyridyl | 2D + 2D → 3D polycatenated MOF | Tetrahedral | nih.govacs.org |
| 1,2,4-triazole | One-dimensional chain | Distorted octahedral | chemrxiv.org |
| Pyrazine bis-tetrazole | Layered two-dimensional structure | Not specified | maynoothuniversity.ie |
| 2,5-Bis(2-pyridyl)pyrazine | Two-dimensional coordination polymer | Distorted octahedral | nih.gov |
Fabrication of Copper-Based Nanomaterials
Copper(II) chloride is a common precursor for the synthesis of various copper-based nanomaterials, including copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO-NPs). These nanomaterials exhibit unique size- and shape-dependent properties that make them valuable in numerous applications.
The chemical reduction of copper(II) chloride is a widely employed method for producing CuNPs. acs.org This process typically involves a reducing agent, such as L-ascorbic acid or hydrazine, to reduce Cu²⁺ ions to metallic copper. csu.edu.cnresearchgate.net The choice of reducing agent, solvent, and other reaction parameters allows for control over the size and morphology of the resulting nanoparticles. mdpi.com For example, using anhydrous copper chloride, ethylene (B1197577) glycol as a solvent, L-ascorbic acid as a reducing agent, and PVP as a dispersant can yield copper nanoparticles with a size of about 34 nm. nih.gov
Similarly, CuO-NPs can be synthesized from copper(II) chloride dihydrate through methods like chemical precipitation. scirp.orgjetir.org In a typical synthesis, a solution of copper(II) chloride dihydrate is reacted with a base, such as sodium hydroxide (B78521), to precipitate copper hydroxide, which is then thermally decomposed to form CuO-NPs. scirp.org The properties of the synthesized CuO-NPs can be tailored by controlling factors like the precursor concentration and calcination temperature. researchgate.net
Table 2: Synthesis of Copper-Based Nanomaterials from Copper(II) Chloride
| Nanomaterial | Synthesis Method | Reducing/Precipitating Agent | Key Findings | Reference |
|---|---|---|---|---|
| Copper Nanoparticles | Chemical Reduction | L-ascorbic acid | Uniform size of 50-60 nm, high stability. | scielo.br |
| Copper Oxide Nanoparticles | Chemical Precipitation | Sodium hydroxide | Highly pure, crystalline, and nano-sized particles. | scirp.orgjetir.org |
| Copper Nanoparticles | Chemical Reduction | Hydrazine | Synthesis at room temperature in glycerol. | researchgate.net |
| Copper Nanoparticles | Chemical Reduction | L-ascorbic acid | Two-step reduction mechanism via CuCl intermediate. | nih.gov |
Application in Electronic Materials and Manufacturing Processes
Copper(II) chloride plays a crucial role in the electronics industry, particularly in the manufacturing of printed circuit boards (PCBs).
Etching Techniques in Printed Circuit Board Production
Copper(II) chloride is a primary etchant used in the production of PCBs. ablcircuits.co.ukgoogle.com The etching process involves the selective removal of unwanted copper from a copper-clad laminate to create the desired circuit pattern. ablcircuits.co.ukprotoexpress.com
This reaction is typically carried out in an acidic medium, with hydrochloric acid (HCl) playing a vital role. pcbfab.comchemcut.net HCl helps to dissolve the intermediate cuprous chloride (CuCl), which is poorly soluble and can otherwise halt the etching process. pcbfab.com The etchant is continuously regenerated by oxidizing the cuprous ions back to cupric ions, often using an oxidizing agent like hydrogen peroxide or simply by bubbling air (oxygen) through the solution. pcbfab.comscholasticahq.com This continuous regeneration allows for a steady-state etching process with a consistent etch rate, which is a significant advantage in industrial production. chemcut.net Cupric chloride is favored for etching inner layers of PCBs because it provides accurate etching of fine features and is less likely to damage the photoresist compared to alkaline etchants. ablcircuits.co.ukprotoexpress.com
Luminescent Properties and Optoelectronic Applications
Copper(II) chloride and its derivatives are being explored for their potential in developing advanced optical and electronic materials.
Development of Responsive and Smart Materials
The unique colorimetric properties of copper(II) chloride solutions, which change from blue-green to yellow depending on the concentration and presence of chloride ions, hint at its potential in responsive systems. sarchemlabs.comwikipedia.org This color change is due to the equilibrium between different copper(II) complex ions in solution. wikipedia.org
Furthermore, coordination complexes of copper(II) chloride with specific organic ligands can exhibit luminescence. For example, a three-dimensional complex of copper(II) chloride with imidazole, Cu(C₃N₂H₄)₄Cl₂, has been shown to exhibit stable intrinsic blue-light luminescence in aqueous solution. mdpi.com The luminescence arises from a ligand-to-metal charge transfer (LMCT) and shows potential for use in luminescent sensors for detecting heavy metal ions. mdpi.com
The development of chiral materials based on copper(II) chloride, such as (S-/R-THBTD)₂CuCl₆, opens up possibilities for applications in chiral photonics. rsc.org Additionally, copper(II) etioporphyrinate has demonstrated thermosensory properties, where the intensity ratio of its phosphorescence bands changes significantly with temperature, making it a candidate for luminescent temperature sensors. nih.gov
Functional Coatings and Pigment Technologies
Copper(II) chloride (CuCl₂) is a versatile compound that plays a significant role in the field of materials science, particularly in the development of functional coatings and pigment technologies. Its utility stems from the unique chemical and physical properties of the copper(II) ion, which can be harnessed to impart specific characteristics such as color, conductivity, antimicrobial activity, and responsiveness to environmental stimuli.
Pigment Synthesis and Application
Copper(II) chloride serves as a crucial precursor in the synthesis of a variety of inorganic pigments, lending characteristic blue and green hues to materials like glass, ceramics, and paints. byjus.comvedantu.comtestbook.comceramic-glazes.commdpi.combluestonemc.com The color arises from the d-orbital electronic transitions of the Cu²⁺ ion, with the specific shade being influenced by the coordination geometry and the nature of the surrounding ligands. mdpi.comwikipedia.org
In its hydrated form, copper(II) chloride dihydrate (CuCl₂·2H₂O) is a blue-green crystalline solid, while the anhydrous form is a yellowish-brown powder. vedantu.comnih.gov This inherent color allows it to be used directly as a pigment in certain applications, such as pyrotechnics, where it is responsible for creating blue and green flames. vedantu.com
More significantly, it is a key starting material for producing other commercially important copper-based pigments:
Copper Phthalocyanine (B1677752): This is a widely used, high-intensity blue and green pigment. Copper(II) chloride is reacted with phthalonitrile (B49051) at elevated temperatures to produce finely divided copper phthalocyanine in a pigmentary size range, which is suitable for use in inks, paints, and lacquers. google.come3s-conferences.orge3s-conferences.org
Copper Oxychloride: This green pigment, with the formula 3Cu(OH)₂·CuCl₂, can be synthesized from the leachates produced during the bio-assisted digestion of copper sulfide (B99878) minerals. cetem.gov.br Besides its use as a pigment, copper oxychloride is also employed in fungicide formulations. cetem.gov.br
The transition from naturally occurring copper pigments to synthesized versions, often using precursors like copper chloride, has been a significant development in the history of architectural and artistic materials. udel.edu
Functional Coatings
Copper(II) chloride is instrumental in creating coatings with a range of functionalities beyond simple coloration. These coatings are applied to various substrates to enhance their performance, durability, and utility.
Antimicrobial Coatings:
Leveraging the inherent biocidal properties of copper, coatings containing copper compounds derived from copper(II) chloride are effective in reducing microbial contamination on surfaces. This is particularly relevant in environments where hygiene is critical. Research has demonstrated the efficacy of these coatings against a broad spectrum of pathogens.
One innovative approach involves incorporating copper microparticles, derived from a copper(II) chloride precursor, into standard commercial paints. mdpi.com A study conducted in a prison environment showed that a paint amended with a copper additive (Cu₂Cl(OH)₃ deposited on zeolite) led to a significant reduction in viable coliform bacteria. mdpi.com The porous nature of the zeolite carrier facilitates a controlled and sustained release of copper ions, enhancing the coating's long-term effectiveness. mdpi.com
| Antimicrobial Coating Performance | | :--- | :--- | | Coating Type | Pathogen | Observed Reduction | Reference | | Copper-amended paint (Cu₂Cl(OH)₃ on zeolite) | Surface Coliforms | ~68% | mdpi.com | | Copper-amended paint (Cu₂Cl(OH)₃ on zeolite) | Airborne Coliforms | ~87% | mdpi.com | | Copper-containing nanofiber | S. aureus Biofilm | ~31% | nih.gov | | Copper-containing nanofiber | P. aeruginosa Biofilm | ~13% | nih.gov | | EPA-registered copper alloys (>62% Cu) | S. aureus (incl. MRSA), E. coli O157:H7, P. aeruginosa | 99.9% (3-log kill) in 2 hours | d-nb.info | | Colorless Cu¹⁺-containing coating | S. aureus | >99.9% (>3-log kill) | rsc.org |
Conductive Coatings:
Copper(II) chloride is a starting material for producing copper nanoparticles used in conductive inks and coatings. An aqueous, jettable conductive fluid has been developed using carbon-coated copper nanoparticles produced from copper chloride powder via hydrogen reduction at high temperatures. imaging.org These coatings can be processed at low temperatures and are stable in atmospheric conditions, offering a cost-effective alternative to silver-based inks for applications like printed electronics and antistatic layers. imaging.org
| Conductive Coating Properties | | :--- | :--- | | Material | Conductivity | Processing Temperature | Reference | | Carbon-coated copper nanoparticles (from CuCl₂) | > 600 S/cm | 105 °C | imaging.org | | Copper-coated carbon fiber composite | ~20 W/mK (in-fiber thermal conductivity) | N/A | uni-bayreuth.de |
Thermochromic Coatings:
Thermochromic coatings change color in response to temperature changes. Copper(II) chloride complexes are key components in some of these smart materials. For instance, bis(diethylammonium) tetrachlorocuprate(II), a bright green solid, reversibly changes to yellow at 52-53 °C. wikipedia.org A more permanent change is observed in materials like Imidazolium Nanoparticle Networks complexed with copper dichloride, which irreversibly change from green to yellow at around 180-190 °C. researchgate.netrsc.org This color shift is due to a thermally induced change in the geometry of the copper-chlorine complex from square-planar to tetrahedral. wikipedia.orgresearchgate.net
| Thermochromic Coating Characteristics | | :--- | :--- | | Material | Transition Temperature | Color Change | Reference | | Bis(diethylammonium) tetrachlorocuprate(II) | 52-53 °C | Green to Yellow (Reversible) | wikipedia.org | | Imidazolium Nanoparticle Network with CuCl₂ | ~180-190 °C | Green to Yellow (Irreversible) | researchgate.netrsc.org |
Anticorrosive and Protective Coatings:
Copper coatings, often applied via electroplating using solutions derived from copper salts like copper(II) chloride, can provide significant corrosion protection to underlying metals. scielo.br Alloying copper with metals such as nickel or cobalt further enhances resistance to corrosion, high temperatures, and wear. scielo.br Furthermore, "smart" anticorrosive coatings are being developed that can sense the onset of corrosion and respond by, for example, releasing embedded corrosion inhibitors to protect the metal surface. researchgate.net
Electroplating:
In electroplating, copper(II) chloride is used in plating baths as a source of copper ions. testbook.combluestonemc.com An electric current is used to reduce the Cu²⁺ ions from the solution, depositing a thin, uniform, and adhesive layer of copper onto a substrate. imaging.orgepa.gov This process is fundamental in manufacturing printed circuit boards (PCBs) and in providing functional surfaces with enhanced electrical conductivity or corrosion resistance. imaging.orgepa.gov
Conclusion and Future Research Directions in Copper Ii Chloride Chemistry
Synergistic Research Opportunities Across Disciplines
The versatility of copper(II) chloride makes it an ideal candidate for interdisciplinary research, fostering collaborations between chemists, materials scientists, biologists, and engineers.
Materials Science and Nanotechnology: The unique properties of copper(II) chloride are being explored in the development of advanced materials. sarchemlabs.com For instance, its involvement in the synthesis of copper-doped zinc oxide nanoparticles (Cu-doped ZnO-NPs) highlights its potential in creating materials with tailored electronic and antibacterial properties. plos.org The formation of metallosupramolecular compounds and coordination polymers using copper(II) chloride as a metal source opens up possibilities for designing novel materials with specific structural and functional attributes, relevant to nanotechnology and materials science. mdpi.com
Catalysis and Green Chemistry: Copper(II) chloride is a well-established catalyst in various organic reactions, including oxidation and chlorination. sarchemlabs.comsciencemadness.org Future research can focus on developing more sustainable and efficient catalytic systems. This includes the design of reusable catalysts, such as those based on chitosan-supported copper nanoparticles, which align with the principles of green chemistry. merckmillipore.com The use of copper(II) chloride in environmentally benign processes, like the desulfurization of petroleum products and wastewater treatment, presents further opportunities for synergistic research. sarchemlabs.com
Biomedical Applications: The biological activity of copper complexes is a growing area of interest. Research into copper(II) complexes as potential anticancer and antimicrobial agents showcases the intersection of inorganic chemistry and medicine. nih.govunam.edu.nanih.gov Studies on the synergistic effects of copper(II) complexes with other compounds, such as berberine (B55584) chloride, against cancer cells point towards new therapeutic strategies. researchgate.net Furthermore, the development of copper-based materials for biomedical devices and antimicrobial coatings is a promising field for collaborative research. sigmaaldrich.comnih.gov
Energy Storage and Electrochemistry: Copper(II) chloride's redox properties make it a valuable component in electrochemical applications, including next-generation batteries and energy storage systems. sarchemlabs.comsarchemlabs.com Investigating its role in electrolyte solutions and as a catalyst in electrochemical reactions can lead to advancements in energy technologies. sarchemlabs.com
Challenges and Prospects for Novel Copper(II) Chloride Applications
While the potential applications of copper(II) chloride are vast, several challenges need to be addressed to unlock its full potential.
Environmental and Regulatory Hurdles: The use of copper compounds is subject to strict environmental regulations due to concerns about heavy metal contamination. datainsightsmarket.com Developing sustainable manufacturing practices and effective waste management strategies is crucial for the large-scale application of copper(II) chloride. datainsightsmarket.com
Improving Selectivity and Efficiency in Catalysis: In catalysis, achieving high selectivity and efficiency remains a key challenge. Research is ongoing to design more robust and selective copper(II) chloride-based catalysts for various chemical transformations, including the Wacker process and chlorine production. wikipedia.org
Stability and Biocompatibility in Biomedical Applications: For biomedical applications, ensuring the stability and biocompatibility of copper(II) complexes is paramount. nih.gov Undesirable release of copper ions in biological systems can lead to toxicity. nih.gov Therefore, designing stable and targeted delivery systems is a critical area of research.
Prospects for novel applications are promising and include:
Advanced Sensors: The thermochromic properties of copper(II) chloride complexes, which change color with temperature, can be harnessed to develop optical sensors. rsc.org
Smart Materials: The responsive nature of copper(II) chloride to various stimuli, such as light and heat, makes it a candidate for the development of "smart" materials. sarchemlabs.com
Enhanced Catalytic Systems: The formation of multinuclear copper species from copper(II) chloride in solution suggests the potential for designing highly active and complex catalytic systems for challenging organic transformations. researchgate.net
Unexplored Research Avenues and Fundamental Questions
Despite extensive research, several fundamental questions and unexplored avenues in copper(II) chloride chemistry remain.
Understanding Complex Formation in Solution: The behavior of copper(II) chloride in solution is complex, with the formation of various aquated and chloro-complexes depending on the concentration and solvent. researchgate.netpianetachimica.it Further spectroscopic and computational studies are needed to fully understand the speciation and structure of these complexes in different environments. researchgate.net
Theoretical and Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling the structure, reactivity, and electronic properties of copper(II) chloride and its complexes. nih.govuow.edu.aumdpi.com These studies can provide valuable insights that complement experimental findings and guide the design of new materials and catalysts.
Exploring Novel Reaction Pathways: The ability of copper(II) to undergo light-induced homolysis opens up new possibilities for radical-based organic transformations. rsc.org Investigating these photochemical pathways could lead to the discovery of novel synthetic methodologies.
Investigating Mixed-Ligand Systems: The synthesis and characterization of copper(II) chloride complexes with a variety of organic ligands continue to be a fruitful area of research. mdpi.comnih.govresearchgate.net Exploring complexes with novel ligand scaffolds could lead to compounds with unique magnetic, optical, or biological properties.
| Discipline | Research Focus | Potential Applications | Key Findings/References |
|---|---|---|---|
| Materials Science & Nanotechnology | Development of advanced materials and nanoparticles | Electronics, antibacterial coatings | Synthesis of Cu-doped ZnO-NPs. plos.org |
| Catalysis & Green Chemistry | Sustainable and efficient catalytic systems | Chemical synthesis, environmental remediation | Reusable catalysts based on chitosan-supported copper nanoparticles. merckmillipore.com |
| Biomedical Applications | Anticancer and antimicrobial agents | Therapeutics, medical devices | Synergistic effects with other compounds against cancer cells. researchgate.net |
| Energy Storage & Electrochemistry | Electrolytes and catalysts for batteries | Next-generation batteries | Redox properties are key for electrochemical applications. sarchemlabs.com |
| Area | Challenges | Prospects | References |
|---|---|---|---|
| Environmental | Heavy metal contamination and regulations | Sustainable manufacturing and waste management | datainsightsmarket.com |
| Catalysis | Achieving high selectivity and efficiency | Robust and selective catalysts for industrial processes | wikipedia.org |
| Biomedical | Stability, biocompatibility, and potential toxicity | Targeted drug delivery systems | nih.govnih.gov |
| Novel Applications | - | Advanced sensors, smart materials, enhanced catalytic systems | sarchemlabs.comrsc.orgresearchgate.net |
Q & A
Basic: What are the standard laboratory synthesis methods for copper dichloride, and how do reaction conditions influence product purity?
Answer:
Copper dichloride is commonly synthesized via:
- Reaction of CuO with HCl:
.
Ensure stoichiometric ratios and controlled temperature (~70°C) to avoid side products like CuCl . - Direct chlorination of copper metal:
.
Requires anhydrous conditions and inert gas purging to prevent oxidation impurities . - Hydrogen peroxide-assisted synthesis:
.
Optimize HCl:H₂O₂ ratios (1:1) to minimize residual peroxide contamination .
Key Considerations: Monitor pH, temperature, and reactant purity. Use vacuum drying for anhydrous forms.
Advanced: How can spectroscopic techniques resolve contradictions in reported electronic properties of CuCl₂?
Answer:
Discrepancies in magnetic susceptibility or coordination geometry (e.g., octahedral vs. distorted structures) arise from sample hydration or crystallographic defects. Use:
- X-ray Absorption Spectroscopy (XAS): Quantify Cu²⁺ oxidation state and ligand field effects .
- Electron Paramagnetic Resonance (EPR): Detect paramagnetic impurities (e.g., Cu⁺) in anhydrous samples .
- UV-Vis Spectroscopy: Compare absorbance peaks (e.g., ~800 nm for d-d transitions) across hydrated vs. anhydrous forms .
Methodology: Standardize sample preparation (e.g., desiccation protocols) and cross-validate with XRD for crystallinity .
Basic: What safety protocols are critical for handling CuCl₂ in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and particulate respirators (EN 143 standard) to prevent dermal/respiratory exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of toxic fumes .
- Disposal: Neutralize waste with sodium bicarbonate, precipitate Cu²⁺ as Cu(OH)₂, and comply with hazardous waste regulations (e.g., ADR Class 8) .
Emergency Measures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested .
Advanced: How can CuCl₂’s catalytic role in organic reactions be optimized while mitigating environmental risks?
Answer:
CuCl₂ catalyzes cross-coupling and oxidation reactions (e.g., Ullmann reactions). To balance efficiency and eco-toxicity:
- Green Solvents: Replace dichloromethane with ionic liquids to reduce aquatic toxicity (H410 hazard) .
- Heterogeneous Catalysis: Immobilize CuCl₂ on silica supports to minimize leaching and enable recycling .
- Lifecycle Analysis: Quantify Cu²⁺ discharge using ICP-MS and implement ion-exchange resins for wastewater treatment .
Basic: What analytical methods are recommended for characterizing CuCl₂ purity and hydration states?
Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss at 100–150°C to determine dihydrate vs. anhydrous content .
- XRD: Compare diffraction patterns with ICSD database entries (e.g., ICSD #24610 for anhydrous CuCl₂) .
- Titration: Use EDTA complexometric titration to quantify Cu²⁺ concentration (±0.5% accuracy) .
Advanced: How do pH and ionic strength affect CuCl₂’s stability in aqueous solutions?
Answer:
- Low pH (<2): CuCl₂ hydrolyzes to , increasing solubility but risking Cl⁻ ligand displacement .
- High pH (>6): Forms Cu(OH)₂ precipitates; stabilize with NH₃ ligands (e.g., ) .
- Ionic Strength: High NaCl concentrations shift equilibrium to , altering redox potential. Monitor via cyclic voltammetry .
Basic: What are the key physicochemical properties of CuCl₂ relevant to experimental design?
Answer:
- Melting Point: 498°C (anhydrous) .
- Solubility: 70.6 g/100 mL H₂O at 20°C (dihydrate); decreases in ethanol .
- Hygroscopicity: Anhydrous form absorbs moisture rapidly; store in desiccators with P₂O₅ .
Advanced: How can computational modeling address discrepancies in CuCl₂’s thermodynamic data?
Answer:
- DFT Calculations: Predict formation enthalpies (ΔHf) and compare with calorimetric data to identify outliers .
- Molecular Dynamics: Simulate hydration shells to explain solubility variations in brine solutions .
- Error Analysis: Use Monte Carlo methods to quantify uncertainty in experimental ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
